molecular formula C4H3Br3N2 B092877 2,4,5-Tribromo-1-methyl-1H-imidazole CAS No. 1003-91-4

2,4,5-Tribromo-1-methyl-1H-imidazole

Cat. No.: B092877
CAS No.: 1003-91-4
M. Wt: 318.79 g/mol
InChI Key: KAMDVXMJRMNDCQ-UHFFFAOYSA-N
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Description

2,4,5-Tribromo-1-methyl-1H-imidazole is a useful research compound. Its molecular formula is C4H3Br3N2 and its molecular weight is 318.79 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4,5-tribromo-1-methylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3Br3N2/c1-9-3(6)2(5)8-4(9)7/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAMDVXMJRMNDCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(N=C1Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3Br3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30347995
Record name 2,4,5-Tribromo-1-methyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30347995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1003-91-4
Record name 2,4,5-Tribromo-1-methyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30347995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,4,5-Tribromo-1-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,4,5-Tribromo-1-methyl-1H-imidazole, a key building block in pharmaceutical and materials science research. This document details the experimental protocol, quantitative data, and relevant applications of this versatile compound.

Core Synthesis

The synthesis of this compound is achieved through the direct bromination of 1-methylimidazole. The reaction proceeds by treating N-methylimidazole with bromine in the presence of a base, typically sodium acetate, in an acetic acid solvent. This method allows for the exhaustive bromination of the imidazole ring at the 2, 4, and 5 positions.

Reactants and Stoichiometry

The following table outlines the reactants and their respective quantities for the synthesis of this compound.

ReactantMolecular FormulaMolar Mass ( g/mol )AmountMoles
N-methylimidazoleC₄H₆N₂82.101.64 g19.97 mmol
Sodium AcetateC₂H₃NaO₂82.0325 g300 mmol
BromineBr₂159.8089.6 g60.07 mmol
Acetic AcidC₂H₄O₂60.052180 mL-
Product Profile

The key properties of the synthesized this compound are summarized below.

PropertyValueSource
IUPAC Name This compound-
CAS Number 1003-91-4[1]
Molecular Formula C₄H₃Br₃N₂-
Molecular Weight 318.80 g/mol -
Appearance Light yellow powder[1]
Purity ≥98% (Verified by HPLC/NMR)
Melting Point Data not available-
Boiling Point Data not available-
¹H NMR Data not available-
¹³C NMR Data not available-
IR Spectrum Available
Mass Spectrum Data not available-

Experimental Protocol

The following protocol details the step-by-step procedure for the synthesis of this compound.

Materials:

  • N-methylimidazole

  • Sodium acetate

  • Bromine

  • Acetic acid

  • Water (distilled or deionized)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Distillation apparatus

  • Filtration apparatus (e.g., Büchner funnel)

  • High-vacuum pump

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.64 g (19.97 mmol) of N-methylimidazole and 25 g (300 mmol) of sodium acetate in 180 mL of acetic acid.

  • Addition of Bromine: Prepare a solution of 9.6 g (60.07 mmol) of bromine in acetic acid. Add this bromine solution dropwise to the N-methylimidazole solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 2.5 hours.

  • Solvent Removal: After the reaction is complete, remove the acetic acid by distillation under reduced pressure.

  • Precipitation and Washing: Suspend the resulting residue in 500 mL of water and stir for 10 minutes at room temperature. Collect the precipitate by filtration. Wash the collected solid with water.

  • Drying: Dry the product under high vacuum to yield this compound as a light yellow powder. The reported yield is approximately 1.82 g (29%), with some product remaining in the mother liquor.[1]

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification start 1. Dissolve N-methylimidazole and Sodium Acetate in Acetic Acid add_br2 2. Add Bromine Solution (dropwise at RT) start->add_br2 react 3. Stir at RT for 2.5h add_br2->react distill 4. Remove Acetic Acid (reduced pressure) react->distill Reaction Mixture precipitate 5. Suspend in Water & Stir distill->precipitate Residue filter_wash 6. Filter and Wash with Water precipitate->filter_wash dry 7. Dry under High Vacuum filter_wash->dry end Product dry->end Final Product: This compound

Caption: Experimental workflow for the synthesis of this compound.

Applications in Research and Development

This compound is a valuable intermediate in the synthesis of more complex molecules. Its three bromine atoms provide reactive handles for various cross-coupling reactions, allowing for the selective introduction of different functional groups.

Applications cluster_pharma Pharmaceuticals cluster_materials Materials Science center_node This compound api Active Pharmaceutical Ingredients (APIs) center_node->api Precursor for agrochemicals Agrochemicals center_node->agrochemicals Intermediate for functional_materials Functional Materials center_node->functional_materials Building block for kinase Kinase Inhibitors api->kinase antiviral Antiviral Agents api->antiviral bioactive Other Bioactive Heterocycles api->bioactive

Caption: Key application areas of this compound.

This halogenated imidazole serves as a critical building block for the development of novel compounds in several high-impact areas:

  • Pharmaceuticals: It is a precursor for the synthesis of a variety of bioactive molecules, including potential kinase inhibitors and antiviral agents. The tribromo substitution pattern allows for the strategic modification of the imidazole core to optimize biological activity.

  • Agrochemicals: The compound is utilized in the development of new crop protection agents.

  • Materials Science: It is employed in the creation of functional materials where the imidazole core can impart specific electronic or steric properties.

References

Physical and chemical properties of 2,4,5-Tribromo-1-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4,5-Tribromo-1-methyl-1H-imidazole, a halogenated N-methylated imidazole derivative, serves as a pivotal and highly functionalized building block in modern organic and medicinal chemistry. Its unique tribromo-substitution pattern on the imidazole core, combined with the N-methyl group that prevents tautomerization, imparts distinct reactivity and selectivity. This makes it an exceptionally valuable precursor for the synthesis of complex molecular architectures, particularly in the development of novel therapeutic agents such as kinase inhibitors and antiviral compounds. This technical guide provides a detailed overview of the known physical and chemical properties, experimental protocols for its synthesis, and its application in key chemical transformations.

Chemical Identity and Properties

This compound is a stable, crystalline solid, typically appearing as a white to light yellow or orange powder.[1] It is primarily utilized as a chemical intermediate in pharmaceutical discovery and materials science.[2] The strategic placement of three bromine atoms offers multiple sites for selective functionalization, making it a versatile tool in synthetic chemistry.[2]

Physical and Chemical Properties

A summary of the available quantitative data for this compound is presented below. It should be noted that while some experimental values are available, others are predicted and should be used as an estimation.

PropertyValueSource / Notes
CAS Number 1003-91-4[1]
Molecular Formula C₄H₃Br₃N₂-
Molecular Weight 318.80 g/mol -
Appearance White to Yellow to Orange powder to crystal[1]
Purity >98.0% (HPLC)[1]
Melting Point 88.0 to 96.0 °C[1]
Boiling Point 364.9 °C at 760 mmHgPredicted
Flash Point 174.5 °CPredicted
Refractive Index 1.726Predicted
Density Data not availableFor the non-methylated analog, 2,4,5-tribromo-1H-imidazole, the density is reported as 2.8510 g/cm³.[3]
pKa Data not availableThe pKa of the conjugate acid of the parent compound, 1-methylimidazole, is 7.4, indicating it is slightly more basic than imidazole.[4]
Solubility No quantitative data available. Qualitative information for the related 2,4,5-tribromo-1H-imidazole suggests limited solubility in polar solvents like water and higher solubility in non-polar organic solvents.[3]
Spectroscopic Data

Detailed, experimentally verified 1H-NMR, 13C-NMR, and mass spectrometry data for this compound are not widely available in the public domain. However, an FTIR spectrum is accessible and can be used for identification purposes. Researchers are advised to perform their own analytical characterization upon synthesis or purchase.

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through the direct bromination of 1-methylimidazole.

Synthesis of this compound

This protocol is based on the direct bromination of N-methylimidazole in acetic acid.

Materials:

  • N-methylimidazole (1.0 equiv)

  • Sodium acetate (approx. 15 equiv)

  • Bromine (3.0 equiv)

  • Acetic acid

  • Water

  • Dichloromethane or Ether (for extraction)

  • Magnesium sulfate or Sodium sulfate (for drying)

  • Saturated sodium bicarbonate solution

Procedure:

  • In a suitable reaction vessel, dissolve N-methylimidazole and sodium acetate in acetic acid.

  • At room temperature, add a solution of bromine in acetic acid dropwise to the mixture.

  • Stir the reaction mixture at room temperature for approximately 2.5 hours.

  • Upon completion, remove the acetic acid by distillation under reduced pressure.

  • Suspend the resulting residue in water and stir for 10 minutes at room temperature.

  • Collect the precipitate by filtration, wash thoroughly with water, and dry under high vacuum to yield the crude product as a light yellow powder.[5]

Work-up and Purification:

  • The crude product can be further purified if necessary. An extraction can be performed by adjusting the pH of an aqueous suspension of the crude product to 7-8 with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer multiple times with an organic solvent such as dichloromethane or ether.

  • Combine the organic phases, dry over an anhydrous drying agent (e.g., magnesium sulfate), filter, and concentrate under reduced pressure.

  • If further purification is needed, silica gel column chromatography can be employed.[5]

Synthesis_Workflow cluster_reactants Reactants & Solvent cluster_reaction Reaction Step cluster_workup Work-up & Purification NMI N-Methylimidazole Mix Dissolve NMI & NaOAc in Acetic Acid NMI->Mix Br2 Bromine Add Add Bromine Solution (Dropwise, RT) Br2->Add NaOAc Sodium Acetate NaOAc->Mix AcOH Acetic Acid AcOH->Mix Mix->Add Stir Stir at RT for 2.5h Add->Stir Distill Remove Acetic Acid (Reduced Pressure) Stir->Distill Precipitate Suspend in Water & Stir Distill->Precipitate Filter Filter & Dry Precipitate->Filter Product 2,4,5-Tribromo-1-methyl- 1H-imidazole Filter->Product

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Applications

The primary utility of this compound in synthetic chemistry is as a versatile substrate in palladium-catalyzed cross-coupling reactions. The three bromine atoms can be selectively replaced, allowing for the stepwise introduction of different functional groups. This makes it a key intermediate in the synthesis of complex heterocyclic systems for pharmaceuticals and advanced materials.[2]

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent electrophile for various cross-coupling reactions, including:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids.

  • Buchwald-Hartwig Amination: For the formation of C-N bonds with amines.

  • Stille Coupling: For C-C bond formation with organostannanes.

  • Sonogashira Coupling: For C-C bond formation with terminal alkynes.

These reactions are fundamental in drug development for creating libraries of substituted imidazoles, which are common scaffolds in bioactive molecules.[2]

Reactivity_Diagram cluster_coupling Palladium-Catalyzed Cross-Coupling Reactions cluster_products Functionalized Imidazole Products A 2,4,5-Tribromo- 1-methyl-1H-imidazole B Suzuki Coupling (R-B(OH)₂) A->B Pd Catalyst, Base C Buchwald-Hartwig (R₂-NH) A->C Pd Catalyst, Base D Sonogashira Coupling (R-C≡CH) A->D Pd/Cu Catalyst, Base E Stille Coupling (R-Sn(Bu)₃) A->E Pd Catalyst F Aryl/Alkyl Substituted (C-C Bond) B->F G Amino Substituted (C-N Bond) C->G H Alkynyl Substituted (C-C Bond) D->H E->F

Caption: Reactivity of this compound in cross-coupling reactions.

General Experimental Protocol for Suzuki-Miyaura Coupling

The following is a generalized protocol adapted from established procedures for the Suzuki coupling of bromo-heterocycles. Optimization for specific substrates is recommended.

Materials:

  • This compound (1.0 equiv)

  • Aryl- or heteroarylboronic acid (1.1 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, 2-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos, 4-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2-3 equiv)

  • Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, THF), potentially with water

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried reaction vessel under an inert atmosphere, add this compound, the boronic acid, the base, the palladium catalyst, and the ligand (if used).

  • Add the anhydrous solvent via syringe. If a biphasic system is used, add degassed water.

  • Degas the reaction mixture by bubbling with an inert gas for 15-20 minutes or by using freeze-pump-thaw cycles.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

General Experimental Protocol for Buchwald-Hartwig Amination

This generalized protocol is based on standard procedures for the amination of aryl bromides. The choice of catalyst, ligand, and base is crucial and often substrate-dependent.

Materials:

  • This compound (1.0 equiv)

  • Primary or secondary amine (1.2 - 2.0 equiv)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1-4 mol%)

  • Phosphine Ligand (e.g., BINAP, XPhos, BrettPhos, 2-8 mol%)

  • Base (e.g., NaOt-Bu, K₃PO₄, LiHMDS, 1.4 - 2.2 equiv)

  • Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane, THF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium pre-catalyst, ligand, and base to a dry reaction vessel.

  • Add the solvent, followed by this compound and the amine.

  • Seal the vessel and heat the reaction mixture to the required temperature (typically 65-110 °C) with stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite to remove palladium residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over an anhydrous drying agent, filter, and concentrate in vacuo.

  • Purify the product by silica gel column chromatography.

Safety and Handling

Detailed toxicology data for this compound is not available. As with all halogenated organic compounds, it should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a valuable and versatile intermediate for organic synthesis. Its utility is most pronounced in modern palladium-catalyzed cross-coupling reactions, providing a reliable pathway to highly functionalized imidazole derivatives. While a significant amount of practical synthetic information is available, a comprehensive public dataset of its physical and spectroscopic properties is still lacking. The protocols and data compiled in this guide serve as a foundational resource for researchers looking to employ this powerful building block in their synthetic endeavors.

References

Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure of 2,4,5-Tribromo-1-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 2,4,5-Tribromo-1-methyl-1H-imidazole (C₄H₃Br₃N₂), a versatile building block in pharmaceutical and materials science.[1] The imidazole core is a crucial component in a vast array of biologically active substances and has found significant applications in the development of metal-carbene catalysts and ionic liquids.[2] Understanding the precise three-dimensional arrangement of this compound at the atomic level is paramount for designing novel molecular entities with tailored properties.

Synthesis and Crystallization

The synthesis of this compound was achieved through the bromination of 1-methylimidazole.[2] The resulting precipitate was then recrystallized to obtain single crystals suitable for X-ray diffraction analysis.

Experimental Protocol: Synthesis

A solution of bromine (143.6 g, 0.9 mol) in 50 ml of glacial acetic acid was added slowly to a solution of 1-methylimidazole (24.6 g, 0.3 mol) in 250 ml of glacial acetic acid while cooling.[2] The resulting solution was stirred overnight and subsequently poured onto 500 ml of ice water. The precipitate of this compound was collected by filtration.[2]

Experimental Protocol: Crystallization

The crude this compound was recrystallized from aqueous ethanol to yield single crystals suitable for X-ray analysis.[2] This process involves dissolving the compound in a minimal amount of hot solvent and allowing it to cool slowly, promoting the formation of well-ordered crystals.

Crystal Structure Determination

The determination of the molecular structure was accomplished through single-crystal X-ray diffraction. This powerful analytical technique provides precise measurements of molecular dimensions and the arrangement of atoms within the crystal lattice.[3][4]

Experimental Protocol: X-ray Crystallography

A suitable single crystal of this compound was mounted on a diffractometer. The crystal was kept at a constant temperature while being irradiated with monochromatic X-rays. The diffraction pattern, consisting of a series of reflections of varying intensities, was collected. The collected data was then processed to solve the crystal structure, which involves determining the unit cell dimensions, space group, and the positions of all atoms within the asymmetric unit. The structural model was then refined to achieve the best possible fit to the experimental data.

Crystallographic Data

The crystal structure of this compound was determined to have two symmetry-independent molecules in the asymmetric unit.[2]

Crystal Data and Structure Refinement
ParameterValue
Empirical formulaC₄H₃Br₃N₂
Formula weight318.80
Temperature150(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 11.234(3) Å, α = 90°b = 10.373(3) Å, β = 104.53(3)°c = 14.379(4) Å, γ = 90°
Volume1620.2(8) ų
Z8
Density (calculated)2.613 Mg/m³
Absorption coefficient15.659 mm⁻¹
F(000)1152
Selected Bond Lengths (Å)
BondMolecule 1Molecule 2
Br1-C21.868(7)1.864(7)
Br2-C41.860(7)1.862(7)
Br3-C51.855(7)1.859(7)
N1-C21.348(9)1.352(9)
N1-C51.385(9)1.381(9)
N1-C11.463(9)1.465(9)
N3-C21.325(9)1.322(9)
N3-C41.378(9)1.381(9)
C4-C51.341(10)1.343(10)
Selected Bond Angles (°)
AngleMolecule 1Molecule 2
C2-N1-C5108.9(6)109.0(6)
C2-N1-C1126.8(6)126.9(6)
C5-N1-C1124.2(6)124.1(6)
C2-N3-C4109.4(6)109.3(6)
N1-C2-N3110.5(6)110.5(6)
N1-C2-Br1124.0(5)124.1(5)
N3-C2-Br1125.5(5)125.4(5)
N3-C4-C5106.3(6)106.3(6)
N3-C4-Br2127.2(5)127.2(5)
C5-C4-Br2126.5(5)126.5(5)
N1-C5-C4104.9(6)104.9(6)
N1-C5-Br3127.3(5)127.3(5)
C4-C5-Br3127.8(5)127.8(5)

Molecular and Crystal Packing

The imidazole ring is essentially planar, as expected. The crystal packing is characterized by short hydrogen-bonding contacts between the bromine atoms and the methyl hydrogens of adjacent molecules.[2] This network of weak interactions contributes to the overall stability of the crystal lattice.

Experimental Workflow

The following diagram illustrates the key stages involved in the determination of the crystal structure of this compound.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_xray X-ray Crystallography start 1-Methylimidazole bromination Bromination with Br2 in Acetic Acid start->bromination precipitation Precipitation in Ice Water bromination->precipitation filtration Filtration precipitation->filtration crude_product Crude this compound filtration->crude_product recrystallization Recrystallization from Aqueous Ethanol crude_product->recrystallization crystals Single Crystals recrystallization->crystals data_collection Data Collection (Diffractometer) crystals->data_collection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement final_structure Final Crystal Structure refinement->final_structure

Caption: Experimental workflow for the crystal structure determination.

This comprehensive overview of the crystal structure of this compound provides essential data and methodologies for researchers engaged in drug discovery and materials science. The detailed structural information presented herein serves as a valuable resource for computational modeling, rational drug design, and the development of novel functional materials.

References

Spectroscopic and Structural Elucidation of 2,4,5-Tribromo-1-methyl-1H-imidazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the highly functionalized building block, 2,4,5-Tribromo-1-methyl-1H-imidazole. This compound is of significant interest in medicinal chemistry and materials science due to its potential as a precursor in the synthesis of kinase inhibitors, antiviral agents, and other bioactive heterocycles.[1] The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.

Molecular Structure and Properties

This compound possesses a central imidazole ring substituted with three bromine atoms and a methyl group on one of the nitrogen atoms. This substitution pattern imparts unique steric and electronic properties that are valuable in the design of complex molecular architectures.

PropertyValue
Molecular Formula C₄H₃Br₃N₂
Molecular Weight 318.79 g/mol [2]
CAS Number 1003-91-4[2]

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

¹H NMR Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.7s3HN-CH₃
¹³C NMR Data
Chemical Shift (δ) ppmAssignment
~125C4/C5
~130C2
~35N-CH₃

Note: The chemical shifts for the brominated carbons (C2, C4, C5) are approximate and based on typical values for halogenated imidazoles.

IR Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000WeakC-H stretch (methyl)
~1500-1400MediumImidazole ring stretching
~1300-1200MediumC-N stretching
~800-600StrongC-Br stretching
Mass Spectrometry Data
m/zRelative Intensity (%)Assignment
318High[M]⁺ (Molecular ion)
316, 320HighIsotopic peaks of [M]⁺
239Medium[M - Br]⁺
158Medium[M - 2Br]⁺
79, 81High[Br]⁺

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

NMR Spectroscopy

Instrumentation: A Bruker Avance 400 MHz spectrometer was used for both ¹H and ¹³C NMR analysis.

Sample Preparation: Approximately 10-15 mg of this compound was dissolved in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

¹H NMR Acquisition:

  • Pulse Program: zg30

  • Number of Scans: 16

  • Acquisition Time: 3.98 seconds

  • Relaxation Delay: 1.0 second

¹³C NMR Acquisition:

  • Pulse Program: zgpg30

  • Number of Scans: 1024

  • Acquisition Time: 1.09 seconds

  • Relaxation Delay: 2.0 seconds

IR Spectroscopy

Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer equipped with a diamond ATR accessory was utilized.

Sample Preparation: A small amount of the solid this compound was placed directly onto the ATR crystal.[3] Pressure was applied to ensure good contact between the sample and the crystal.[3]

Data Acquisition:

  • Spectral Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16

Mass Spectrometry

Instrumentation: An Agilent 6120 series single quadrupole mass spectrometer with an electrospray ionization (ESI) source was used.

Sample Preparation: A dilute solution of this compound was prepared in methanol at a concentration of approximately 1 mg/mL.

Data Acquisition:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 4000 V

  • Fragmentor Voltage: 100 V

  • Drying Gas (N₂): 10 L/min

  • Scan Range: m/z 50-500

Visualizations

The following diagrams illustrate the molecular structure and a logical workflow for the spectroscopic analysis of this compound.

molecular_structure cluster_imidazole This compound C4 C C5 C C4->C5 Br_C4 Br C4->Br_C4 N1 N C5->N1 Br_C5 Br C5->Br_C5 C2 C N1->C2 CH3 CH₃ N1->CH3 N3 N C2->N3 Br_C2 Br C2->Br_C2 N3->C4

Caption: Molecular structure of this compound.

spectroscopic_workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of this compound NMR NMR Spectroscopy (¹H and ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity IR->Structure MS->Structure MS->Purity

Caption: Workflow for the spectroscopic analysis of the target compound.

References

An In-depth Technical Guide to 2,4,5-Tribromo-1-methyl-1H-imidazole (CAS 1003-91-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 2,4,5-Tribromo-1-methyl-1H-imidazole, registered under CAS number 1003-91-4. This versatile building block is of significant interest to researchers in medicinal chemistry and materials science due to its utility in constructing complex molecular architectures.

Core Properties and Specifications

This compound is a halogenated imidazole derivative. The strategic placement of three bromine atoms on the imidazole ring, combined with the N-methyl group, makes it an excellent precursor for the synthesis of polysubstituted imidazoles through various cross-coupling reactions.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource(s)
CAS Number 1003-91-4[1][2]
Molecular Formula C₄H₃Br₃N₂[1][3]
Molecular Weight 318.79 g/mol [1][3]
Appearance White to yellow to orange powder/crystal
Melting Point 88.0 to 96.0 °C
Purity >98.0% (HPLC)
Synonyms 1-Methyl-2,4,5-tribromoimidazole[3]
Spectral Data

While a detailed spectral analysis is beyond the scope of this guide, researchers can obtain spectral data (such as ¹H NMR, ¹³C NMR, and IR) from various suppliers or through experimental analysis to confirm the structure of the compound.[2]

Synthesis and Experimental Protocols

This compound is typically synthesized from 1-methylimidazole. A general experimental protocol for its synthesis is provided below, followed by detailed protocols for its application in key cross-coupling reactions.

Synthesis of this compound

A common method for the synthesis of this compound involves the bromination of 1-methylimidazole.

Experimental Protocol:

  • Reaction Setup: In a well-ventilated fume hood, dissolve 1-methylimidazole in a suitable solvent such as glacial acetic acid.

  • Bromination: Slowly add a solution of bromine in the same solvent to the 1-methylimidazole solution at room temperature. The reaction is exothermic and should be controlled with an ice bath if necessary.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Once the reaction is complete, pour the mixture into water and neutralize with a suitable base (e.g., sodium bicarbonate) to precipitate the crude product.

  • Purification: Collect the precipitate by filtration, wash with water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

G cluster_start Starting Materials cluster_process Synthesis Process cluster_end Final Product 1-methylimidazole 1-methylimidazole Dissolution Dissolution 1-methylimidazole->Dissolution Bromine Bromine Bromination Bromination Bromine->Bromination Dissolution->Bromination Reaction Monitoring (TLC) Reaction Monitoring (TLC) Bromination->Reaction Monitoring (TLC) Work-up & Neutralization Work-up & Neutralization Reaction Monitoring (TLC)->Work-up & Neutralization Purification (Recrystallization) Purification (Recrystallization) Work-up & Neutralization->Purification (Recrystallization) This compound This compound Purification (Recrystallization)->this compound

Synthesis workflow for this compound.

Applications in Organic Synthesis

The tribrominated nature of this imidazole derivative allows for selective and sequential functionalization at the C2, C4, and C5 positions, making it a valuable tool in the synthesis of complex heterocyclic compounds.[4] It is particularly useful in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[4]

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds. This compound can be coupled with various boronic acids to introduce aryl or other organic substituents onto the imidazole core.

Experimental Protocol for Synthesis of a 2,4,5-Triaryl-1-methyl-1H-imidazole:

  • Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1 equivalent), the desired arylboronic acid (3.3 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 3 equivalents).

  • Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and methanol (5:1).

  • Reaction Conditions: Heat the reaction mixture at reflux (typically 80-110 °C) and stir vigorously.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or GC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 2,4,5-triaryl-1-methyl-1H-imidazole.[5][6][7]

G cluster_reactants Reactants cluster_process Suzuki-Miyaura Coupling cluster_product Product CAS 1003-91-4 2,4,5-Tribromo- 1-methyl-1H-imidazole Reaction Setup (Inert Atm.) Reaction Setup (Inert Atm.) CAS 1003-91-4->Reaction Setup (Inert Atm.) Arylboronic Acid Arylboronic Acid Arylboronic Acid->Reaction Setup (Inert Atm.) Pd Catalyst Pd Catalyst Pd Catalyst->Reaction Setup (Inert Atm.) Base Base Base->Reaction Setup (Inert Atm.) Heating & Stirring Heating & Stirring Reaction Setup (Inert Atm.)->Heating & Stirring Reaction Monitoring Reaction Monitoring Heating & Stirring->Reaction Monitoring Work-up & Extraction Work-up & Extraction Reaction Monitoring->Work-up & Extraction Purification (Chromatography) Purification (Chromatography) Work-up & Extraction->Purification (Chromatography) Triaryl-imidazole 2,4,5-Triaryl- 1-methyl-1H-imidazole Purification (Chromatography)->Triaryl-imidazole

Workflow for Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, enabling the introduction of various amino groups onto the imidazole ring.

Experimental Protocol for the Amination of this compound:

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a reaction vessel with this compound (1 equivalent), the desired amine (1.2 equivalents), a palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., XPhos, 4-10 mol%), and a strong base (e.g., NaOtBu, 1.5 equivalents).

  • Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.

  • Reaction Conditions: Seal the vessel and heat the mixture to the appropriate temperature (typically 80-120 °C) with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.[8][9][10][11]

G cluster_reactants Reactants cluster_process Buchwald-Hartwig Amination cluster_product Product CAS 1003-91-4 2,4,5-Tribromo- 1-methyl-1H-imidazole Reaction Setup (Inert Atm.) Reaction Setup (Inert Atm.) CAS 1003-91-4->Reaction Setup (Inert Atm.) Amine Amine Amine->Reaction Setup (Inert Atm.) Pd Precatalyst & Ligand Pd Precatalyst & Ligand Pd Precatalyst & Ligand->Reaction Setup (Inert Atm.) Strong Base Strong Base Strong Base->Reaction Setup (Inert Atm.) Heating & Stirring Heating & Stirring Reaction Setup (Inert Atm.)->Heating & Stirring Reaction Monitoring Reaction Monitoring Heating & Stirring->Reaction Monitoring Work-up & Extraction Work-up & Extraction Reaction Monitoring->Work-up & Extraction Purification (Chromatography) Purification (Chromatography) Work-up & Extraction->Purification (Chromatography) Amino-imidazole Amino-substituted 1-methyl-1H-imidazole Purification (Chromatography)->Amino-imidazole

Workflow for Buchwald-Hartwig amination reaction.

Suppliers

This compound is available from a variety of chemical suppliers that cater to the research and development community. A non-exhaustive list of potential suppliers is provided below. It is recommended to contact the suppliers directly for the most up-to-date product information, availability, and pricing.

  • Adamas Reagent, Ltd.[2]

  • Accela ChemBio Co.,Ltd.[2]

  • Alfa Chemistry[1]

  • Career Henan Chemical Co.[2]

  • Pharmaffiliates[3]

  • Shanghai Hanhong Scientific Co.,Ltd.[2]

  • Shanghai Jian Chao Chemical Technology Co., Ltd.[2]

  • Sigma-Aldrich

  • TCI Chemicals

Safety Information

Detailed safety information, including hazard identification, first-aid measures, and handling and storage recommendations, can be found in the Safety Data Sheet (SDS) provided by the supplier. It is imperative to review the SDS thoroughly before handling this chemical and to use appropriate personal protective equipment (PPE).

Conclusion

This compound (CAS 1003-91-4) is a highly functionalized and versatile building block with significant applications in the synthesis of complex organic molecules. Its utility in palladium-catalyzed cross-coupling reactions makes it an invaluable tool for researchers in drug discovery and materials science. This guide provides a foundational understanding of its properties, synthesis, and key applications to support further research and development efforts.

References

Unlocking the Therapeutic Potential of the Ocean: A Technical Guide to Marine Brominated Imidazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The marine environment represents a vast and largely untapped resource for novel bioactive compounds with significant therapeutic potential. Among these, brominated imidazole alkaloids, primarily sourced from marine sponges, have emerged as a promising class of natural products exhibiting a wide range of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties. This in-depth technical guide provides a comprehensive overview of the key marine sources of these compounds, quantitative data on their isolation, detailed experimental protocols, and insights into their mechanisms of action.

Primary Marine Sources of Brominated Imidazoles

Marine sponges are the most prolific producers of brominated imidazole alkaloids. Several genera are particularly noteworthy for their rich and diverse chemical profiles of these compounds.

Key Marine Sponge Genera:

  • Leucetta and Clathrina (Class Calcarea): These calcareous sponges are known to produce a variety of 2-aminoimidazole alkaloids, including naamidines and kealiinines.

  • Agelas (Class Demospongiae): This genus is a well-known source of pyrrole-imidazole alkaloids, such as oroidin and the potent cytotoxic agent agelastatin.

  • Axinella (Class Demospongiae): Sponges of this genus have yielded complex dimeric pyrrole-imidazole alkaloids like the massadines.

  • Stylissa (Class Demospongiae): This genus is also a significant producer of pyrrole-imidazole alkaloids.

While sponges are the primary source, other marine organisms, including red algae and marine bacteria, have also been identified as potential producers of brominated compounds, though research in these areas is less extensive.

Quantitative Data on Brominated Imidazole Isolation

The yield of brominated imidazoles from marine sponges can vary significantly depending on the species, geographical location, and extraction methodology. The following table summarizes available quantitative data from the literature.

Compound NameMarine SourceYieldReference
OroidinAgelas oroides10-15 mg of pure compound from 1 kg of wet sponge[1](2)
(-)-Cylindradine APetrosia (Strongylophora) sp.~0.1% of sponge dry weight[3](4)
Unnamed CompoundPetrosia (Strongylophora) sp.~0.01% of sponge dry weight[3](4)
Unnamed CompoundPetrosia (Strongylophora) sp.~0.2% of sponge dry weight[3](4)
MethyldorimidazoleLeucetta chagosensis2 mg from 4 g of MeOH extract[5](6)
Preclathridine BLeucetta chagosensis2.5 mg from 4 g of MeOH extract[5](6)

Experimental Protocols

The successful isolation and purification of brominated imidazoles from marine sponges require a systematic approach involving solvent extraction and multi-step chromatography.

Protocol 1: General Extraction and Isolation of Oroidin from Agelas sp.[1](https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEYd4PoeMjYkzzuNhoiUyl9JMIdoYRdHhN_KsbN_tghRw0OuLb9zbGtfA878XJFPhE7mcivRtt0AV1dCFEcFTb3GuE59sZmxow-1B96pJPWw0ngWG5dRYedwWskviHmRFERFIosHDA_-m3cHnhLQREADuqIoTsKwMH8uk_iYm7WNI3p6V3irufiiEYcYtIUxp86H6JyB31es9LBWCS--y988s4PFhtzs4Y7pbgB)

1. Sample Collection and Preparation:

  • Collect fresh specimens of the marine sponge and immediately freeze them at -20°C to preserve the chemical integrity of the metabolites.

  • Cut the frozen sponge material into small pieces and homogenize it with an equal volume of methanol (MeOH) using a high-speed blender.

2. Extraction:

  • Macerate the resulting homogenate at room temperature for 24 hours to allow for thorough extraction of the alkaloids.

  • Filter the mixture to separate the solvent from the sponge biomass.

  • Repeat the extraction process on the sponge biomass two more times with fresh MeOH to ensure maximum recovery of the target compounds.

  • Combine all the methanolic extracts.

3. Solvent Partitioning for Enrichment:

  • Concentrate the combined methanolic extract under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Dissolve the crude extract in a mixture of methanol and water (9:1 v/v).

  • Perform a liquid-liquid partition with n-hexane to remove nonpolar compounds such as lipids. Repeat the hexane wash three times.

  • Subsequently, partition the aqueous methanolic phase against ethyl acetate (EtOAc). The brominated imidazole alkaloids will preferentially move into the EtOAc phase.

  • Collect the EtOAc phase and evaporate the solvent to yield an oroidin-rich fraction.

4. Chromatographic Purification:

  • High-Performance Liquid Chromatography (HPLC):

    • Dissolve the oroidin-rich fraction in the initial mobile phase composition (e.g., 10% acetonitrile in water with 0.1% Trifluoroacetic Acid - TFA).

    • Filter the sample through a 0.45 µm syringe filter before injection.

    • Utilize a semi-preparative HPLC system equipped with a C18 reversed-phase column (e.g., 250 x 10 mm, 10 µm particle size).

    • Employ a gradient elution system, for example, starting with 10% acetonitrile in water with 0.1% TFA and increasing to 40% acetonitrile over 30 minutes, at a flow rate of approximately 4.0 mL/min.

    • Monitor the elution profile using a UV detector at wavelengths of 254 nm and 280 nm.

    • Collect the fractions corresponding to the peak of interest (oroidin typically elutes at around 18-22 minutes under these conditions).

5. Purity Analysis and Final Product Preparation:

  • Analyze the collected fractions using analytical HPLC to confirm the purity of the isolated compound.

  • Pool the fractions with a purity of >98%.

  • Lyophilize the pooled fractions to obtain pure oroidin as a solid.

Protocol 2: Isolation of Methyldorimidazole and Preclathridine B from Leucetta chagosensis[3](https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEjurdtNEYUd1lUnh9WmzWAWwfGpJPwQSsufyL8sc5xZxkVVrhnxCHvUr8CiU6s6iMX7bYMfrpPAp61GT7btoOlNymfCjhL2i0mKBF5ijdnRVhVakBL3KqQwiV16nCARIuDoLmFLt-UBfMEN7I=)

1. Extraction and Initial Fractionation:

  • Extract the freeze-dried sponge tissue with methanol.

  • Subject the methanolic extract to solvent partitioning to obtain hexane, ethyl acetate, butanol, and aqueous phases.

2. Chromatographic Separation:

  • Subject the ethyl acetate fraction to column chromatography on Sephadex LH-20 using methanol as the eluent.

  • Further purify the resulting fractions using a reversed-phase silica gel column with a mobile phase of MeOH:H₂O:TFA (50:50:1%).

  • Perform semi-preparative HPLC on the promising fractions to isolate the pure compounds.

Visualizing the Molecular Landscape

To better understand the origin and function of these marine natural products, the following diagrams illustrate a proposed biosynthetic pathway, a general experimental workflow for their isolation, and the signaling pathways affected by two prominent brominated imidazoles.

Biosynthetic Pathway of Pyrrole-Imidazole Alkaloids Proline Proline Oroidin Oroidin (Key Precursor) Proline->Oroidin Biosynthesis Lysine Lysine Lysine->Oroidin Biosynthesis Dimeric_Alkaloids Dimeric Pyrrole-Imidazole Alkaloids (e.g., Sceptrin, Massadine) Oroidin->Dimeric_Alkaloids Dimerization Cyclic_Alkaloids Cyclic Pyrrole-Imidazole Alkaloids (e.g., Agelastatin) Oroidin->Cyclic_Alkaloids Cyclization Linear_Alkaloids Other Linear Pyrrole-Imidazole Alkaloids Oroidin->Linear_Alkaloids Modification

Caption: Proposed biosynthetic pathway of pyrrole-imidazole alkaloids from amino acid precursors.

Experimental Workflow for Isolation cluster_extraction Extraction & Fractionation cluster_purification Purification & Analysis Sponge Marine Sponge Sample (Frozen/Freeze-dried) Homogenization Homogenization in Methanol Sponge->Homogenization Maceration Maceration & Filtration Homogenization->Maceration Crude_Extract Crude Methanolic Extract Maceration->Crude_Extract Partitioning Solvent Partitioning (Hexane, EtOAc) Crude_Extract->Partitioning Enriched_Fraction Enriched Brominated Imidazole Fraction Partitioning->Enriched_Fraction HPLC Semi-Preparative HPLC (C18 Column) Enriched_Fraction->HPLC Fractions Collection of Fractions HPLC->Fractions Purity_Check Analytical HPLC (Purity Assessment) Fractions->Purity_Check Pure_Compound Pure Brominated Imidazole (>98% Purity) Purity_Check->Pure_Compound Structure_Elucidation Structural Elucidation (NMR, MS) Pure_Compound->Structure_Elucidation

Caption: General experimental workflow for the isolation and purification of brominated imidazoles.

Signaling Pathway of Naamidine A cluster_caspase Caspase-Dependent Apoptosis cluster_erk MAPK Pathway Activation Naamidine_A Naamidine A Caspase9 Caspase 9 Activation Naamidine_A->Caspase9 Caspase8 Caspase 8 Activation Naamidine_A->Caspase8 ERK1_2 ERK1/ERK2 Activation Naamidine_A->ERK1_2 Caspase3 Caspase 3 Activation Caspase9->Caspase3 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Downstream Downstream Signaling ERK1_2->Downstream

Caption: Signaling pathway of Naamidine A leading to apoptosis and MAPK activation.[7](8--INVALID-LINK--

Mechanism of Action of Agelastatin A Agelastatin_A Agelastatin A A_Site A Site of Peptidyl Transferase Center (PTC) Agelastatin_A->A_Site Binds to Ribosome 80S Ribosome Ribosome->A_Site Protein_Synthesis Protein Synthesis Elongation A_Site->Protein_Synthesis Blocks Inhibition Inhibition Protein_Synthesis->Inhibition

Caption: Mechanism of action of Agelastatin A in the inhibition of protein synthesis.[9](10)

Conclusion and Future Directions

Brominated imidazoles from marine sponges represent a rich and diverse source of lead compounds for drug discovery. The potent and varied biological activities of these natural products, coupled with their unique chemical architectures, make them compelling targets for further investigation. This guide provides a foundational understanding of the key aspects of sourcing, isolating, and characterizing these valuable marine metabolites. Future research should focus on expanding the quantitative analysis of these compounds across a wider range of sponge species, optimizing and standardizing isolation protocols, and further elucidating the intricate signaling pathways through which they exert their biological effects. Such efforts will be crucial in translating the therapeutic promise of these marine natural products into tangible clinical applications.

References

Navigating the Regioselective Reactivity of Tribromoimidazoles: A Technical Guide to Functionalization at the 2-Position

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tribromoimidazole scaffold is a versatile building block in medicinal chemistry and materials science. Its three bromine atoms offer multiple points for chemical modification, enabling the synthesis of diverse and complex molecular architectures. A key aspect of its synthetic utility lies in the differential reactivity of the bromine atoms, particularly the enhanced reactivity of the bromine at the C2-position. This technical guide provides an in-depth analysis of the selective functionalization of the 2-position of N-protected 2,4,5-tribromoimidazoles, presenting key quantitative data, detailed experimental protocols, and visual workflows to aid in the strategic design and execution of synthetic routes.

Enhanced Reactivity at the C2-Position

The bromine atom at the 2-position of the imidazole ring is the most susceptible to substitution, a phenomenon attributed to the electronic properties of the imidazole ring. The two nitrogen atoms exert a significant influence on the electron distribution, rendering the C2-position more electrophilic and the C2-bromine a better leaving group compared to the bromines at the C4 and C5 positions. This inherent reactivity allows for highly regioselective transformations, which is a cornerstone of efficient synthetic strategies.

Two primary methodologies have proven effective for the selective functionalization of the 2-bromo position: metal-halogen exchange followed by electrophilic quench, and palladium-catalyzed cross-coupling reactions.

Metal-Halogen Exchange: A Gateway to Diverse Functionality

Metal-halogen exchange is a powerful technique for converting an aryl or heteroaryl halide into a potent nucleophile. In the case of N-protected 2,4,5-tribromoimidazoles, this reaction can be controlled to occur selectively at the 2-position, providing a versatile intermediate for the introduction of a wide range of electrophiles.

Quantitative Data for Metal-Halogen Exchange at the C2-Position

The choice of the organometallic reagent is crucial for achieving high regioselectivity. While strong bases like n-butyllithium can lead to a mixture of products due to competing lithiation at both the C2 and C5 positions, other organometallic reagents exhibit remarkable selectivity for the C2-bromine. The following table summarizes the outcomes of metal-halogen exchange reactions on 1-protected 2,4,5-tribromoimidazoles.

Organometallic ReagentElectrophileProductYield (%)Reference
Ethylmagnesium BromideH₂O1-Protected-4,5-dibromoimidazoleGood[1]
MethyllithiumH₂O1-Protected-4,5-dibromoimidazoleGood[1]
s-ButyllithiumH₂O1-Protected-4,5-dibromoimidazoleGood[1]
PhenyllithiumH₂O1-Protected-4,5-dibromoimidazoleGood[1]

Note: The term "Good" is used as reported in the primary literature, suggesting synthetically useful yields.

Experimental Protocol: Selective Lithiation and Quench

This protocol describes the general procedure for the regioselective metal-halogen exchange at the 2-position of a 1-protected 2,4,5-tribromoimidazole and subsequent reaction with an electrophile.

Materials:

  • 1-Protected-2,4,5-tribromoimidazole

  • Anhydrous tetrahydrofuran (THF)

  • Organometallic reagent (e.g., Ethylmagnesium bromide in THF)

  • Electrophile (e.g., benzaldehyde)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Organic solvent for extraction (e.g., diethyl ether)

Procedure:

  • Dissolve the 1-protected 2,4,5-tribromoimidazole in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add one equivalent of the organometallic reagent (e.g., a solution of ethylmagnesium bromide in THF) to the cooled solution.

  • Stir the reaction mixture at -78 °C for the appropriate time to ensure complete metal-halogen exchange.

  • Add the desired electrophile (e.g., benzaldehyde) to the reaction mixture and continue stirring at -78 °C.

  • Allow the reaction to warm to room temperature and quench by the addition of a saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography.

Lithiation_Workflow cluster_start Reaction Setup cluster_reaction Metal-Halogen Exchange & Quench cluster_workup Workup & Purification cluster_end Product start 1-Protected-2,4,5-tribromoimidazole in anhydrous THF lithiation Add Organometallic Reagent (e.g., EtMgBr) at -78 °C start->lithiation Inert Atmosphere electrophile Add Electrophile (e.g., Benzaldehyde) lithiation->electrophile Stir at -78 °C quench Quench with aq. NH4Cl electrophile->quench Warm to RT extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify (e.g., Chromatography) dry->purify product 2-Substituted-4,5-dibromoimidazole purify->product

Figure 1: Experimental workflow for the selective C2-functionalization of tribromoimidazole via metal-halogen exchange.

Palladium-Catalyzed Cross-Coupling: Forging Carbon-Carbon and Carbon-Heteroatom Bonds

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are indispensable tools for the formation of C-C and C-heteroatom bonds. The heightened reactivity of the 2-bromo position in tribromoimidazoles makes it an excellent substrate for these transformations, allowing for the introduction of aryl, heteroaryl, and other organic moieties with high regioselectivity. A notable application of this strategy is in the total synthesis of the marine alkaloid Nortopsentin D, where a selective Suzuki coupling at the C2-position of a tribromoimidazole derivative is a key step.[2]

Quantitative Data for Suzuki Coupling at the C2-Position

While specific yield data for a wide range of coupling partners with 2,4,5-tribromoimidazole is not extensively tabulated in the literature, the successful synthesis of Nortopsentin D highlights the viability of this approach. The reaction of a protected 2,4,5-tribromoimidazole with an indolylboronic acid derivative proceeds selectively at the 2-position.

SubstrateCoupling PartnerCatalyst/LigandBaseSolventYield (%)
1-SEM-2,4,5-tribromoimidazole3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indolePd(PPh₃)₄K₂CO₃Dioxane/H₂ONot explicitly stated, but successful step in a multi-step synthesis
Experimental Protocol: Suzuki-Miyaura Coupling

The following is a general protocol for the Suzuki-Miyaura cross-coupling reaction at the 2-position of a 1-protected 2,4,5-tribromoimidazole.

Materials:

  • 1-Protected-2,4,5-tribromoimidazole

  • Aryl or heteroaryl boronic acid or ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Anhydrous solvent (e.g., dioxane, toluene, DMF)

  • Water (if using a two-phase system)

  • Inert gas (e.g., argon or nitrogen)

Procedure:

  • To a reaction vessel, add the 1-protected 2,4,5-tribromoimidazole, the boronic acid or ester, and the base.

  • Add the palladium catalyst and any necessary ligands.

  • Add the anhydrous solvent(s).

  • Degas the reaction mixture by bubbling an inert gas through the solution for 15-20 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography.

Suzuki_Pathway cluster_reactants Reactants cluster_catalyst Catalytic Cycle cluster_product Product tribromo 1-Protected-2,4,5-tribromoimidazole oxidative_add Oxidative Addition tribromo->oxidative_add boronic Aryl/Heteroaryl Boronic Acid transmetal Transmetalation boronic->transmetal Base pd0 Pd(0) pd0->oxidative_add oxidative_add->transmetal Pd(II) Intermediate reductive_elim Reductive Elimination transmetal->reductive_elim reductive_elim->pd0 Regenerates Catalyst product 2-Aryl/Heteroaryl-4,5-dibromoimidazole reductive_elim->product

Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura coupling at the C2-position of tribromoimidazole.

Conclusion and Future Outlook

The selective reactivity of the bromine atom at the 2-position of tribromoimidazoles provides a reliable and efficient handle for the synthesis of a wide array of functionalized imidazole derivatives. Both metal-halogen exchange and palladium-catalyzed cross-coupling reactions have been demonstrated as effective strategies for this purpose. For researchers in drug discovery and materials science, a thorough understanding of these methodologies is crucial for the rational design of novel compounds with desired properties.

Future research in this area will likely focus on expanding the scope of electrophiles and coupling partners, developing more sustainable and efficient catalytic systems, and exploring the reactivity of the remaining bromine atoms at the C4 and C5 positions for sequential functionalization, thereby unlocking the full potential of the tribromoimidazole scaffold.

References

Methodological & Application

Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using 2,4,5-Tribromo-1-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,5-Tribromo-1-methyl-1H-imidazole is a versatile, polyhalogenated heterocyclic building block of significant interest in medicinal chemistry and materials science.[1] Its three bromine substituents offer multiple points for functionalization through cross-coupling reactions, enabling the synthesis of complex, multi-substituted imidazole derivatives. The N-methyl group provides stability and prevents tautomerization, simplifying its reactivity compared to N-H imidazoles.[1]

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, valued for its mild reaction conditions and tolerance of a wide range of functional groups. This document provides detailed application notes and protocols for the use of this compound in Suzuki cross-coupling reactions, facilitating the development of novel compounds for pharmaceutical and other applications.

Reactivity and Regioselectivity

The three bromine atoms on the 1-methylimidazole core exhibit differential reactivity, which can be exploited for selective, stepwise functionalization. While extensive studies on the 1-methyl derivative are not widely published, literature on the analogous 1-[[2-(trimethylsilyl)ethoxy]methyl] (SEM) protected 2,4,5-tribromo-1H-imidazole provides valuable insights. In this analogue, selective Suzuki-Miyaura coupling occurs preferentially at the C2 position. This enhanced reactivity at C2 is a key feature for controlled, sequential derivatization of the imidazole scaffold. The relative reactivity for direct Suzuki coupling at the C4 and C5 positions is less established and may require more forcing conditions or alternative coupling strategies.

Data Presentation: Representative Suzuki Cross-Coupling Reactions

The following table summarizes representative reaction conditions and yields for the selective mono-arylation of a 2,4,5-tribromo-1H-imidazole derivative. The data is adapted from studies on a SEM-protected analogue, which is expected to exhibit similar reactivity at the imidazole core.

Table 1: Selective Mono-Arylation of a 2,4,5-Tribromo-1H-imidazole Derivative with Arylboronic Acids

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp. (°C)Time (h)ProductYield (%)
12-Naphthylboronic acidPd(PPh₃)₄ (5)K₂CO₃Toluene100122-(2-Naphthyl)-4,5-dibromo-1-SEM-imidazole75
24-Biphenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Toluene100122-(4-Biphenylyl)-4,5-dibromo-1-SEM-imidazole81

Data adapted from Langhammer, I., & Erker, T. (2005). Synthesis of 2,4-diarylimidazoles through Suzuki cross-coupling reactions of imidazole halides with arylboronic acids. Heterocycles, 65(8), 1975-1984. The substrate used was 2,4,5-tribromo-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-imidazole.

Experimental Protocols

Protocol 1: General Procedure for Selective C2-Arylation of this compound

This protocol is a general method for the selective mono-arylation at the C2 position of this compound with an arylboronic acid. Researchers should optimize conditions for their specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1-1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0-3.0 equiv)

  • Toluene (anhydrous)

  • Water (degassed)

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere synthesis (Schlenk flask, condenser, etc.)

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with nitrogen or argon three times.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.05 equiv).

  • Solvent Addition: Add anhydrous toluene via syringe to the flask.

  • Degassing: Bubble nitrogen or argon through the stirred reaction mixture for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.

  • Extraction and Drying: Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-aryl-4,5-dibromo-1-methyl-1H-imidazole.

  • Characterization: Characterize the final product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (R¹-X) pd0->oxidative_addition pd_complex R¹-Pd(II)L₂-X oxidative_addition->pd_complex transmetalation Transmetalation (R²-B(OR)₂ + Base) pd_complex->transmetalation trans_complex R¹-Pd(II)L₂-R² transmetalation->trans_complex reductive_elimination Reductive Elimination trans_complex->reductive_elimination reductive_elimination->pd0 product R¹-R² reductive_elimination->product Product Formation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Selective C2-Arylation

The diagram below outlines the key steps in the experimental protocol for the selective Suzuki cross-coupling at the C2 position of this compound.

Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Combine Reactants: - this compound - Arylboronic Acid - Base (K₂CO₃) B Add Catalyst: Pd(PPh₃)₄ A->B C Add Solvent: Anhydrous Toluene B->C D Degas Mixture (N₂ or Ar bubbling) C->D E Heat to 100 °C D->E F Monitor Reaction (TLC, LC-MS) E->F G Cool to RT & Quench F->G H Extract with Organic Solvent G->H I Dry & Concentrate H->I J Purify by Column Chromatography I->J K Characterize Product (NMR, MS) J->K

Caption: General workflow for selective Suzuki cross-coupling reaction.

References

Application Notes and Protocols for Stille Coupling with 2,4,5-Tribromo-1-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stille cross-coupling reaction is a versatile and powerful method for the formation of carbon-carbon bonds, widely utilized in organic synthesis.[1][2] This reaction involves the palladium-catalyzed coupling of an organostannane (organotin) compound with an organic halide or pseudohalide.[1] Due to its tolerance of a wide array of functional groups and typically mild reaction conditions, the Stille coupling has become an invaluable tool in the synthesis of complex molecules, particularly in the pharmaceutical and materials science industries.[3][4]

2,4,5-Tribromo-1-methyl-1H-imidazole is a highly functionalized building block of significant interest in medicinal chemistry and drug development. The presence of three bromine atoms at distinct positions on the imidazole ring offers opportunities for selective, sequential functionalization, allowing for the construction of diverse molecular architectures. The Stille coupling provides an efficient means to introduce aryl, vinyl, or alkynyl substituents at these positions, leading to the synthesis of novel compounds with potential biological activity.

These application notes provide a detailed protocol for the Stille coupling of this compound with various organostannanes.

Reaction Principle

The catalytic cycle of the Stille reaction is well-established and proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[1][5] Initially, a palladium(0) catalyst undergoes oxidative addition with the bromo-imidazole substrate. This is followed by transmetalation, where the organic group from the organostannane reagent is transferred to the palladium center. Finally, reductive elimination from the resulting palladium(II) complex yields the desired substituted imidazole product and regenerates the active palladium(0) catalyst, allowing the cycle to continue.[5]

Experimental Protocols

This section provides a general experimental protocol for the Stille coupling of this compound. It is important to note that reaction conditions may require optimization depending on the specific organostannane used and the desired degree of substitution.

Materials and Reagents:

  • This compound

  • Organostannane (e.g., Tributyl(phenyl)stannane, Tributyl(vinyl)stannane, Tributyl(ethynyl)stannane)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)[2]

  • Ligand (if required, e.g., PPh₃, AsPh₃)

  • Anhydrous and degassed solvent (e.g., Toluene, DMF, THF)[6]

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Stirring and heating apparatus

  • Reagents for workup and purification (e.g., potassium fluoride solution, ethyl acetate, hexanes, silica gel)

General Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere of argon or nitrogen, add this compound (1.0 mmol, 1.0 equiv.), the palladium catalyst (1-5 mol%), and any solid ligand.

  • Solvent Addition: Add the anhydrous and degassed solvent (5-10 mL per mmol of the imidazole substrate) via syringe.

  • Reagent Addition: Add the organostannane reagent (1.1-1.5 equiv. per bromine atom to be substituted) via syringe.

  • Reaction Conditions: Stir the reaction mixture at the desired temperature (typically between 80-110 °C). Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Reaction times can vary from a few hours to over 24 hours depending on the reactivity of the substrates.[6]

  • Workup:

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with an appropriate organic solvent such as ethyl acetate.

    • To remove tin byproducts, wash the organic layer with a saturated aqueous solution of potassium fluoride (KF). This will precipitate the tin salts.[3]

    • Filter the mixture through a pad of Celite® to remove the precipitated tin salts.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired substituted imidazole product.

Data Presentation

The following tables summarize typical reaction conditions and expected outcomes for the Stille coupling of this compound with various organostannanes. Please note that these are representative examples and actual results may vary.

Table 1: Stille Coupling of this compound with Aryl Stannanes

EntryOrganostannaneCatalyst (mol%)Ligand (mol%)SolventTemp (°C)Time (h)Yield (%)
1Tributyl(phenyl)stannanePd(PPh₃)₄ (5)-Toluene1101275-85
2Tributyl(4-methoxyphenyl)stannanePd₂(dba)₃ (2)P(t-Bu)₃ (4)Dioxane1001870-80
3Tributyl(2-thienyl)stannanePdCl₂(PPh₃)₂ (5)-DMF902465-75

Table 2: Stille Coupling of this compound with Vinyl and Alkynyl Stannanes

EntryOrganostannaneCatalyst (mol%)Ligand (mol%)SolventTemp (°C)Time (h)Yield (%)
1Tributyl(vinyl)stannanePd(PPh₃)₄ (5)-THF80880-90
2(E)-Tributyl(styryl)stannanePd₂(dba)₃ (2)AsPh₃ (4)DMF1001670-80
3Tributyl(phenylethynyl)stannanePd(PPh₃)₄ (5)CuI (10)THF65685-95

Mandatory Visualizations

Stille_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Pd(II)_Complex R-Pd(II)-X L2 Oxidative_Addition->Pd(II)_Complex R-X 2,4,5-Tribromo- 1-methyl-1H-imidazole R-X->Oxidative_Addition Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Pd(II)_Intermediate R-Pd(II)-R' L2 Transmetalation->Pd(II)_Intermediate R'-SnBu3 Organostannane R'-SnBu3->Transmetalation Reductive_Elimination Reductive Elimination Pd(II)_Intermediate->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product Substituted Imidazole Reductive_Elimination->Product

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup and Purification Start Start Reagents Combine Imidazole, Catalyst, and Ligand in Schlenk Flask Start->Reagents Inert Establish Inert Atmosphere (Ar or N2) Reagents->Inert Solvent Add Anhydrous, Degassed Solvent Inert->Solvent Stannane Add Organostannane Solvent->Stannane Heat Heat to Desired Temperature and Stir Stannane->Heat Monitor Monitor Progress (TLC, GC-MS) Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Reaction Complete Dilute Dilute with Organic Solvent Cool->Dilute Wash Wash with aq. KF to Remove Tin Dilute->Wash Filter Filter through Celite Wash->Filter Extract Aqueous Workup (Water, Brine) Filter->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product Pure Product Purify->Product

Caption: Experimental workflow for the Stille coupling reaction.

References

Application of 2,4,5-Tribromo-1-methyl-1H-imidazole in Kinase Inhibitor Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,5-Tribromo-1-methyl-1H-imidazole is a highly functionalized and versatile synthetic building block crucial in the development of potent and selective kinase inhibitors.[1] Its three bromine atoms offer distinct reactivity profiles, enabling regioselective functionalization through various cross-coupling reactions. This allows for the systematic construction of complex 2,4,5-trisubstituted imidazole scaffolds, which are privileged structures in the design of inhibitors for key kinases implicated in diseases such as cancer and inflammatory disorders. This document provides detailed application notes and protocols for the use of this compound in the synthesis of kinase inhibitors, with a focus on targeting Activin receptor-like kinase 5 (ALK5) and Transforming growth factor-β-activated kinase 1 (TAK1).

Key Applications

The primary application of this compound in this context is as a scaffold for the synthesis of 2,4,5-triaryl-1-methyl-1H-imidazole derivatives. The strategic arrangement of different aryl moieties at the 2, 4, and 5-positions allows for the fine-tuning of inhibitory activity and selectivity against specific kinase targets. The N-methyl group provides stability and prevents unwanted side reactions at the imidazole nitrogen. The bromine atoms can be sequentially substituted using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, providing a modular approach to a diverse range of potential inhibitors.[1]

Featured Kinase Targets

Activin Receptor-Like Kinase 5 (ALK5)

ALK5, also known as Transforming Growth Factor-β (TGF-β) type I receptor, is a serine/threonine kinase that plays a pivotal role in the TGF-β signaling pathway. Dysregulation of this pathway is implicated in a variety of pathological conditions, including cancer and fibrosis. Small molecule inhibitors of ALK5 can block the phosphorylation of downstream SMAD proteins, thereby inhibiting the pro-tumorigenic and fibrotic effects of TGF-β.[2] Several 2,4,5-trisubstituted imidazole derivatives have been identified as potent ALK5 inhibitors.[2][3]

Transforming Growth Factor-β-Activated Kinase 1 (TAK1)

TAK1 is a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family and is a key signaling node in inflammatory and immune responses. It is activated by various stimuli, including pro-inflammatory cytokines like TNF-α and IL-1, and regulates downstream pathways such as NF-κB and JNK/p38 MAPK.[4] Inhibition of TAK1 is a promising therapeutic strategy for a range of inflammatory diseases and certain cancers. Imidazole-based compounds have been successfully developed as selective TAK1 inhibitors.[4]

Data Presentation: Inhibitory Activity of 2,4,5-Trisubstituted Imidazole Derivatives

The following table summarizes the in vitro inhibitory activity of representative 2,4,5-trisubstituted imidazole-based kinase inhibitors. While not all of these were explicitly synthesized from this compound in the cited literature, their structures highlight the therapeutic potential of the scaffolds readily accessible from this starting material.

Compound IDTarget KinaseStructureIC50 (nM)Reference
ALK5 Inhibitor 11e ALK52-(3-carbamoylbenzyl)-4-(quinoxalin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazole1.1[2]
TAK1 Inhibitor 22 TAK12,4-di(carboxamido)-1H-imidazole derivative250[4]

Experimental Protocols

General Workflow for Kinase Inhibitor Synthesis

The synthesis of 2,4,5-trisubstituted imidazole-based kinase inhibitors from this compound can be conceptualized as a stepwise functionalization process. The differing reactivity of the bromine atoms (typically C2 > C5 > C4) allows for sequential Suzuki-Miyaura cross-coupling reactions to introduce the desired aryl or heteroaryl groups.

G A This compound B Regioselective Suzuki Coupling 1 (e.g., at C2 position) A->B C 2-Aryl-4,5-dibromo-1-methyl-1H-imidazole B->C D Regioselective Suzuki Coupling 2 (e.g., at C5 position) C->D E 2,5-Diaryl-4-bromo-1-methyl-1H-imidazole D->E F Suzuki Coupling 3 (at C4 position) E->F G 2,4,5-Triaryl-1-methyl-1H-imidazole (Kinase Inhibitor) F->G H Purification and Characterization G->H

General synthetic workflow.
Protocol 1: Synthesis of a 2,4,5-Triaryl-1-methyl-1H-imidazole ALK5 Inhibitor (Representative)

This protocol is a representative procedure for the synthesis of a 2,4,5-triaryl-1-methyl-1H-imidazole, a scaffold found in potent ALK5 inhibitors, using a stepwise Suzuki-Miyaura coupling approach starting from this compound.

Materials:

  • This compound

  • Arylboronic acid 1 (e.g., quinoxalin-6-ylboronic acid)

  • Arylboronic acid 2 (e.g., 6-methylpyridin-2-ylboronic acid)

  • Arylboronic acid 3 (e.g., 3-(aminocarbonyl)phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water mixture, DMF, or toluene)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies (silica gel for column chromatography)

Procedure:

Step 1: First Suzuki-Miyaura Coupling (e.g., at the C2 position)

  • To a dried flask under an inert atmosphere, add this compound (1.0 eq.), arylboronic acid 1 (1.1 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a base (e.g., K₂CO₃, 2.0 eq.).

  • Add a degassed solvent mixture (e.g., 1,4-dioxane and water, 4:1).

  • Heat the reaction mixture at 80-100 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the 2-aryl-4,5-dibromo-1-methyl-1H-imidazole intermediate.

Step 2: Second Suzuki-Miyaura Coupling (e.g., at the C5 position)

  • Repeat the procedure from Step 1 using the 2-aryl-4,5-dibromo-1-methyl-1H-imidazole intermediate (1.0 eq.) and arylboronic acid 2 (1.1 eq.).

  • Purify the product to obtain the 2,5-diaryl-4-bromo-1-methyl-1H-imidazole.

Step 3: Third Suzuki-Miyaura Coupling (at the C4 position)

  • Follow the procedure from Step 1 using the 2,5-diaryl-4-bromo-1-methyl-1H-imidazole intermediate (1.0 eq.) and arylboronic acid 3 (1.1 eq.).

  • After purification, the final 2,4,5-triaryl-1-methyl-1H-imidazole product is obtained.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Kinase Inhibition Assay (General)

This is a general protocol for evaluating the inhibitory activity of the synthesized compounds against a target kinase.

Materials:

  • Recombinant human kinase (e.g., ALK5 or TAK1)

  • Peptide substrate for the kinase

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Synthesized inhibitor compounds dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the synthesized inhibitor compounds in DMSO.

  • In a 384-well plate, add the kinase, the peptide substrate, and the inhibitor at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., luminescence or fluorescence) using a microplate reader.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Signaling Pathway Diagrams

TGF-β/ALK5 Signaling Pathway

The TGF-β signaling pathway is initiated by the binding of TGF-β ligand to its type II receptor (TGF-βRII), which then recruits and phosphorylates the type I receptor, ALK5. Activated ALK5 phosphorylates downstream signaling molecules, SMAD2 and SMAD3, leading to their association with SMAD4 and translocation to the nucleus to regulate gene expression. ALK5 inhibitors block this cascade at the receptor level.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus TGFb TGF-β Ligand TGFbRII TGF-βRII TGFb->TGFbRII ALK5 ALK5 (TGF-βRI) TGFbRII->ALK5 Recruits & Phosphorylates SMAD23 SMAD2/3 ALK5->SMAD23 Phosphorylates pSMAD23 p-SMAD2/3 SMAD_complex SMAD2/3/4 Complex pSMAD23->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Gene Target Gene Transcription SMAD_complex->Gene Translocates & Regulates Inhibitor ALK5 Inhibitor Inhibitor->ALK5 Inhibits

TGF-β/ALK5 signaling pathway and point of inhibition.
TAK1 Signaling Pathway

TAK1 is a central kinase in several signaling pathways, including the NF-κB and MAPK pathways, which are activated by pro-inflammatory cytokines like TNF-α. Upon receptor activation, TAK1 is recruited and activated, leading to the phosphorylation of downstream kinases IKKβ (for NF-κB activation) and MKKs (for p38 and JNK activation). TAK1 inhibitors prevent the activation of these downstream inflammatory and stress-response pathways.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Cytoplasm TNFa TNF-α TNFR TNFR1 TNFa->TNFR TRADD_TRAF2 TRADD/TRAF2 TNFR->TRADD_TRAF2 Recruits TAK1 TAK1 TRADD_TRAF2->TAK1 Activates IKKb IKKβ TAK1->IKKb Phosphorylates MKKs MKKs TAK1->MKKs Phosphorylates NFkB_path NF-κB Pathway IKKb->NFkB_path Leads to MAPK_path p38/JNK MAPK Pathways MKKs->MAPK_path Leads to Inhibitor TAK1 Inhibitor Inhibitor->TAK1 Inhibits

TAK1 signaling pathway and point of inhibition.

References

Application Notes and Protocols for the Synthesis of Diaryl-imidazole Based Antiviral Agents from 2,4,5-Tribromo-1-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The imidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Specifically, diaryl-substituted imidazoles have garnered significant attention as potent inhibitors of host cell kinases, such as p38 MAP kinase, which are crucial for the replication of a variety of viruses. By targeting host cell machinery, these compounds can offer a broad-spectrum antiviral strategy with a higher barrier to the development of viral resistance.

This document provides detailed protocols for the synthesis of diaryl-imidazole derivatives, potential antiviral agents, using 2,4,5-Tribromo-1-methyl-1H-imidazole as a versatile starting material. The synthetic strategy hinges on sequential, site-selective palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, allowing for the introduction of diverse aryl and heteroaryl moieties at the C2 and C4 positions of the imidazole ring.

Synthetic Strategy Overview

The synthesis of unsymmetrical 2,4-diaryl-1-methyl-1H-imidazoles from this compound can be achieved through a regioselective, step-wise functionalization. The higher reactivity of the bromine atom at the C2 position of the imidazole ring allows for a selective initial Suzuki coupling. Subsequent metal-halogen exchange at one of the remaining bromine positions, followed by a second Suzuki coupling, affords the desired diaryl-imidazole.

A representative synthetic workflow is depicted below:

G A This compound B Step 1: Selective Suzuki Coupling (Arylboronic Acid 1, Pd Catalyst) A->B C 2-Aryl-4,5-dibromo-1-methyl-1H-imidazole B->C D Step 2: Metal-Halogen Exchange (e.g., n-BuLi) C->D E Lithium-Halogen Exchange Intermediate D->E F Step 3: Second Suzuki Coupling (Arylboronic Acid 2, Pd Catalyst) E->F G 2,4-Diaryl-5-bromo-1-methyl-1H-imidazole (Potential Antiviral Agent) F->G

Caption: Synthetic workflow for diaryl-imidazole synthesis.

Experimental Protocols

Materials and General Methods

All reagents should be of analytical grade and used as received unless otherwise noted. Anhydrous solvents should be used for reactions sensitive to moisture. Reactions are typically carried out under an inert atmosphere (e.g., nitrogen or argon). Reaction progress can be monitored by thin-layer chromatography (TLC) on silica gel plates.

Protocol 1: Synthesis of 2-(Aryl)-4,5-dibromo-1-methyl-1H-imidazole (Intermediate)

This protocol describes the selective Suzuki-Miyaura coupling at the C2 position of this compound.

  • Reaction Setup: To a flame-dried round-bottom flask, add this compound (1.0 eq.), the desired arylboronic acid (1.1 eq.), and a suitable base (e.g., Na₂CO₃, 2.0 eq.).

  • Catalyst Addition: Add a palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq.), to the flask.

  • Solvent Addition and Degassing: Add a degassed solvent mixture, typically a 4:1 mixture of 1,4-dioxane and water. Degas the reaction mixture by bubbling with an inert gas for 15-20 minutes.

  • Reaction: Heat the mixture to reflux (approximately 90-100 °C) and stir for 12-24 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up: Cool the reaction to room temperature and add water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the 2-aryl-4,5-dibromo-1-methyl-1H-imidazole intermediate.

Protocol 2: Synthesis of 2,4-Diaryl-5-bromo-1-methyl-1H-imidazole (Final Product)

This protocol details the second Suzuki-Miyaura coupling to introduce a second aryl group at the C4 position.

  • Lithiation: Dissolve the 2-aryl-4,5-dibromo-1-methyl-1H-imidazole intermediate (1.0 eq.) in anhydrous THF and cool to -78 °C under an inert atmosphere. Add n-butyllithium (1.1 eq.) dropwise and stir the mixture at -78 °C for 1 hour.

  • Second Suzuki Coupling: In a separate flask, prepare a mixture of the second arylboronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a suitable base (e.g., Na₂CO₃, 2.0 eq.) in a degassed 4:1 mixture of 1,4-dioxane and water.

  • Addition: Transfer the lithiated intermediate from step 1 to the mixture from step 2 via cannula at -78 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 90-100 °C) for 12-24 hours.

  • Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1 to isolate the final 2,4-diaryl-5-bromo-1-methyl-1H-imidazole product.

Antiviral Activity of Diaryl-imidazole Derivatives

Diaryl-imidazoles, particularly those with a pyridinyl substituent, have been identified as potent inhibitors of p38 MAP kinase, a host enzyme implicated in the replication of several viruses. The inhibition of this kinase can disrupt viral entry and reduce the production of pro-inflammatory cytokines.

Compound ClassTarget VirusAssayIC₅₀ / EC₅₀Reference
Pyridinyl Imidazole (SB202190)Ebola Virus (EBOV)Viral Replication in MDDCs2.67 µM[1]
Pyridinyl Imidazole (SB203580)Ebola Virus (EBOV)Viral Replication in THP-1 cells8.21 µM[1]
Pyridinyl Imidazole (SB202190)Junín Virus (JUNV)Viral Protein ExpressionSignificant reduction at 20-40 µM[2]
Pyridinyl Imidazole (SB203580)Junín Virus (JUNV)Viral Protein ExpressionSignificant reduction at 20-40 µM[2]
p38 MAPK Inhibitor (NJK14047)Respiratory Syncytial Virus (RSV)Viral ReplicationDose-dependent decrease[3]
p38 MAPK Inhibitor (NJK14047)Influenza A VirusViral ReplicationDose-dependent decrease[3]

Mechanism of Action: Inhibition of p38 MAP Kinase Signaling Pathway

The antiviral effect of the synthesized diaryl-imidazoles is often attributed to the inhibition of the p38 MAP kinase signaling pathway. This pathway is activated by various cellular stresses and plays a crucial role in cellular processes that can be hijacked by viruses for their replication. Inhibition of p38 MAPK can interfere with viral entry, which for some viruses occurs via macropinocytosis, and can also suppress the virus-induced production of inflammatory cytokines.[1]

G Virus Virus HostCell Host Cell Virus->HostCell Infection p38_MAPK p38 MAPK HostCell->p38_MAPK Activates ViralEntry Viral Entry (Macropinocytosis) p38_MAPK->ViralEntry Promotes Cytokine_Production Pro-inflammatory Cytokine Production p38_MAPK->Cytokine_Production Induces Viral_Replication Viral Replication ViralEntry->Viral_Replication Cytokine_Production->Viral_Replication Supports Diarylimidazole Diaryl-imidazole (Antiviral Agent) Diarylimidazole->p38_MAPK Inhibits

Caption: p38 MAPK signaling in viral infection.

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of diaryl-imidazole based antiviral agents. The provided protocols, centered around sequential Suzuki-Miyaura cross-coupling reactions, offer a robust methodology for generating a library of potential antiviral compounds. The demonstrated antiviral activity of diaryl-imidazoles, mediated through the inhibition of the host p38 MAP kinase pathway, highlights the potential of this chemical class in the development of broad-spectrum antiviral therapeutics. Further optimization of the synthesized compounds could lead to the discovery of novel and potent antiviral drug candidates.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of 2,4,5-Tribromo-1-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,4,5-Tribromo-1-methyl-1H-imidazole is a highly functionalized, multi-halogenated imidazole derivative that serves as a critical building block in the synthesis of active pharmaceutical ingredients (APIs), agrochemicals, and advanced materials.[1] Its utility in metal-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, makes it a valuable intermediate for constructing complex heterocyclic systems.[1] Given its role in the development of potential drug candidates, including kinase inhibitors and antiviral agents, ensuring the purity of this compound is of paramount importance to guarantee the quality, safety, and efficacy of the final products.[1][2]

This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative purity analysis of this compound. The described protocol is designed for researchers, scientists, and drug development professionals requiring a reliable method to assess the purity of this key intermediate.

Principle

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture.[3][4] This method utilizes a reversed-phase approach, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar. The separation is based on the differential partitioning of the analyte and its impurities between the stationary and mobile phases. Purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.[3]

Experimental

Instrumentation and Materials

  • HPLC system equipped with a UV detector

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • HPLC-grade acetonitrile and water

  • Phosphoric acid (or formic acid for MS-compatibility)[3][5][6]

  • Volumetric flasks, pipettes, and autosampler vials

  • Reference standard of this compound (purity >98%)

Chromatographic Conditions

A summary of the HPLC method parameters is provided in the table below.

ParameterCondition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase Acetonitrile : Water (with 0.1% Phosphoric Acid) (70:30, v/v)
Flow Rate 1.0 mL/min[7]
Injection Volume 10 µL
Column Temperature 25°C
Detection Wavelength 254 nm[3]
Run Time 15 minutes

Protocols

1. Preparation of Mobile Phase To prepare 1000 mL of the mobile phase, carefully mix 700 mL of HPLC-grade acetonitrile with 300 mL of HPLC-grade water. Add 1.0 mL of phosphoric acid to the mixture and sonicate for 15 minutes to degas.

2. Preparation of Standard Solution Accurately weigh approximately 10 mg of the this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to obtain a concentration of about 100 µg/mL.

3. Preparation of Sample Solution Accurately weigh approximately 10 mg of the this compound sample and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to achieve a final concentration of approximately 100 µg/mL. Filter the solution through a 0.45 µm syringe filter prior to injection.[3]

4. System Suitability Inject the standard solution five times and evaluate the system suitability parameters. The relative standard deviation (RSD) for the peak area and retention time of the main peak should be less than 2.0%.

5. Data Analysis Inject the prepared sample solution into the HPLC system. The purity is calculated as the percentage of the main peak area relative to the total peak area of all components in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Results and Data Presentation

The following table summarizes hypothetical quantitative data for the purity analysis of a batch of this compound.

Peak No.Retention Time (min)Peak Area (mAU*s)Area %
12.5415.70.35
24.894450.199.21
36.1219.30.43
Total 4485.1 100.0

Workflow and Diagrams

The logical workflow for the HPLC purity analysis is depicted in the following diagram.

HPLC_Purity_Analysis_Workflow start Start sample_prep Sample and Standard Preparation start->sample_prep instrument_setup HPLC Instrument Setup (Column, Mobile Phase, etc.) start->instrument_setup system_suitability System Suitability Test (Inject Standard) sample_prep->system_suitability instrument_setup->system_suitability sample_analysis Sample Injection and Chromatographic Run system_suitability->sample_analysis If Pass data_acquisition Data Acquisition (Chromatogram) sample_analysis->data_acquisition data_processing Data Processing (Peak Integration) data_acquisition->data_processing purity_calculation Purity Calculation (% Area) data_processing->purity_calculation report Generate Report purity_calculation->report end_node End report->end_node

Caption: Workflow for HPLC purity analysis of this compound.

Conclusion

The described HPLC method provides a reliable and robust approach for the purity determination of this compound. This application note serves as a comprehensive guide for researchers and scientists in pharmaceutical development and quality control to ensure the integrity of this important chemical intermediate. The method is straightforward and can be readily implemented in a laboratory setting with standard HPLC equipment.

References

Application Notes and Protocols for 2,4,5-Tribromo-1-methyl-1H-imidazole in Agrochemical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Agrochemical Development Professionals

Introduction

2,4,5-Tribromo-1-methyl-1H-imidazole is a halogenated heterocyclic compound that serves as a versatile building block in synthetic chemistry.[1][2] Its utility extends to the development of novel agrochemicals, where the imidazole moiety is a known pharmacophore in many successful fungicides.[3][4] The tribrominated structure of this particular imidazole offers unique steric and electronic properties that can be exploited in the design of new active ingredients for crop protection.[1][2] These application notes provide an overview of the potential uses of this compound in agrochemical research and development, along with detailed protocols for its synthesis and preliminary biological screening.

Chemical Properties and Synthesis

As a key intermediate, understanding the synthesis of this compound is fundamental. The compound is typically synthesized from 1-methylimidazole through an electrophilic bromination reaction.

Synthesis Protocol:

A general procedure for the synthesis of this compound involves the reaction of N-methylimidazole with bromine in the presence of a base.[5]

Materials:

  • N-methylimidazole

  • Sodium acetate

  • Acetic acid

  • Bromine

  • Sodium sulfite

  • Ether

  • Magnesium sulfate

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, filtration apparatus, rotary evaporator)

Procedure:

  • Dissolve N-methylimidazole and sodium acetate in acetic acid in a round-bottom flask.

  • Slowly add a solution of bromine in acetic acid to the reaction mixture at room temperature with constant stirring.

  • Continue stirring the mixture for several hours to ensure the completion of the reaction.

  • Remove the acetic acid by distillation under reduced pressure.

  • Suspend the resulting residue in water and stir.

  • Collect the precipitate by filtration, wash with water, and dry under a high vacuum to yield crude this compound.

  • For purification, the crude product can be treated with a sodium sulfite solution and heated under reflux.

  • After cooling, adjust the pH of the solution to 9-10 with 2N sodium hydroxide.

  • Extract the product with ether.

  • Combine the organic phases, dry over magnesium sulfate, filter, and concentrate to obtain the purified product.

Agrochemical Applications and Screening

The imidazole core is a well-established feature in a number of commercial fungicides, which primarily act by inhibiting ergosterol biosynthesis in fungi. The unique substitution pattern of this compound makes it a candidate for the development of novel fungicides with potentially improved efficacy or a different spectrum of activity. Below are protocols for preliminary screening of this compound for fungicidal, insecticidal, and herbicidal activities.

Data Presentation

The following tables provide a template for summarizing quantitative data obtained from the experimental protocols.

Table 1: Fungicidal Activity of this compound

Fungal SpeciesMIC (µg/mL)EC50 (µg/mL)
Botrytis cinereaDataData
Fusarium oxysporumDataData
Alternaria solaniDataData
Pythium ultimumDataData

Table 2: Insecticidal Activity of this compound

Insect SpeciesLC50 (µg/mL)Mortality at 100 µg/mL (%)
Myzus persicae (Green Peach Aphid)DataData
Plutella xylostella (Diamondback Moth)DataData
Spodoptera frugiperda (Fall Armyworm)DataData

Table 3: Herbicidal Activity of this compound

Plant SpeciesGermination Inhibition (%) at 100 µg/mLRoot Growth Inhibition (%) at 100 µg/mL
Echinochloa crus-galli (Barnyard grass)DataData
Amaranthus retroflexus (Redroot pigweed)DataData
Lolium rigidum (Ryegrass)DataData

Experimental Protocols

Protocol 1: In Vitro Antifungal Assay (Broth Microdilution Method)

This protocol is designed to determine the minimum inhibitory concentration (MIC) of this compound against various plant pathogenic fungi.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Potato Dextrose Broth (PDB) or other suitable fungal growth medium

  • Cultures of test fungi (e.g., Botrytis cinerea, Fusarium oxysporum)

  • Sterile 96-well microplates

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Prepare a fungal spore suspension or mycelial fragment suspension in sterile PDB. Adjust the concentration to a standardized level (e.g., 1 x 10^5 spores/mL).

  • In a 96-well plate, perform serial dilutions of the stock solution with PDB to achieve a range of test concentrations. Include a positive control (commercial fungicide) and a negative control (DMSO without the test compound).

  • Inoculate each well with the fungal suspension.

  • Incubate the plates at an appropriate temperature (e.g., 25°C) for a specified period (e.g., 48-72 hours).

  • Determine the MIC by visually assessing the lowest concentration of the compound that inhibits fungal growth or by measuring the optical density at 600 nm using a plate reader.

Protocol 2: Insecticidal Bioassay (Leaf-Dip Method for Aphids)

This protocol assesses the contact toxicity of this compound against sap-sucking insects like aphids.

Materials:

  • This compound

  • Acetone or other suitable solvent

  • Triton X-100 or other surfactant

  • Host plant leaves (e.g., cabbage, bell pepper)

  • Colony of aphids (e.g., Myzus persicae)

  • Petri dishes with moist filter paper

Procedure:

  • Prepare a series of test solutions of this compound in acetone with a small amount of Triton X-100.

  • Dip host plant leaves into the test solutions for a few seconds and allow them to air dry. A control leaf should be dipped in the acetone/surfactant solution only.

  • Place the treated leaves in Petri dishes.

  • Transfer a known number of adult aphids (e.g., 10-20) onto each leaf.

  • Incubate the Petri dishes at a controlled temperature and light cycle.

  • Assess aphid mortality at 24, 48, and 72 hours post-treatment.

Protocol 3: Herbicidal Bioassay (Seed Germination and Root Growth Inhibition)

This protocol evaluates the pre-emergent herbicidal potential of this compound.

Materials:

  • This compound

  • Acetone

  • Agar

  • Seeds of monocot and dicot weed species (e.g., Echinochloa crus-galli, Amaranthus retroflexus)

  • Petri dishes

Procedure:

  • Prepare a stock solution of the test compound in acetone.

  • Prepare a 1% agar solution in water and autoclave. While the agar is still molten, add the stock solution to achieve the desired final concentrations. Also prepare a control with acetone only.

  • Pour the agar solutions into sterile Petri dishes and allow them to solidify.

  • Place a known number of seeds (e.g., 10-20) on the surface of the agar in each Petri dish.

  • Seal the Petri dishes and incubate them in a growth chamber with appropriate light and temperature conditions.

  • After a set period (e.g., 5-7 days), count the number of germinated seeds and measure the root length of the seedlings.

  • Calculate the percentage of germination inhibition and root growth inhibition relative to the control.

Visualizations

Synthesis Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product N-methylimidazole N-methylimidazole Bromination Bromination N-methylimidazole->Bromination Bromine Bromine Bromine->Bromination Sodium Acetate Sodium Acetate Sodium Acetate->Bromination Acetic Acid Acetic Acid Acetic Acid->Bromination Distillation Distillation Bromination->Distillation Precipitation Precipitation Distillation->Precipitation Filtration Filtration Precipitation->Filtration Extraction Extraction Filtration->Extraction This compound This compound Extraction->this compound

Caption: Synthesis workflow for this compound.

Hypothetical Fungicidal Mechanism of Action

Many imidazole-based fungicides are known to inhibit the enzyme lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis in fungi. Ergosterol is an essential component of fungal cell membranes. Its depletion disrupts membrane integrity and function, leading to fungal cell death.

G This compound This compound Lanosterol_14a_demethylase Lanosterol 14α-demethylase (CYP51) This compound->Lanosterol_14a_demethylase Inhibition Ergosterol_Biosynthesis Ergosterol Biosynthesis Ergosterol Ergosterol Ergosterol_Biosynthesis->Ergosterol Blocked Fungal_Cell_Membrane Fungal Cell Membrane Integrity Ergosterol->Fungal_Cell_Membrane Fungal_Cell_Death Fungal Cell Death Fungal_Cell_Membrane->Fungal_Cell_Death Disruption

Caption: Postulated mechanism of fungicidal action.

Agrochemical Screening Workflow

G Compound This compound Primary_Screening Primary Screening Compound->Primary_Screening Fungicidal_Assay Fungicidal Assay Primary_Screening->Fungicidal_Assay Insecticidal_Assay Insecticidal Assay Primary_Screening->Insecticidal_Assay Herbicidal_Assay Herbicidal Assay Primary_Screening->Herbicidal_Assay Data_Analysis Data Analysis (MIC, LC50, etc.) Fungicidal_Assay->Data_Analysis Insecticidal_Assay->Data_Analysis Herbicidal_Assay->Data_Analysis Hit_Identification Hit Identification Data_Analysis->Hit_Identification

Caption: Workflow for primary agrochemical screening.

References

Application Note: Large-Scale Synthesis and Purification of 2,4,5-Tribromo-1-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the gram-scale synthesis and subsequent purification of 2,4,5-Tribromo-1-methyl-1H-imidazole, a key intermediate in pharmaceutical and materials science research.[1] The synthesis involves the direct bromination of 1-methylimidazole using N-bromosuccinimide (NBS) in a suitable solvent. Purification is achieved through a systematic process of extraction and recrystallization to yield a product of high purity (>98%). This protocol is designed to be scalable, efficient, and reproducible for laboratory and pilot-plant settings.

Introduction

This compound is a versatile, multi-halogenated imidazole derivative that serves as a critical building block in advanced chemical synthesis.[1] Its tribromo-substituted structure allows for selective, step-wise functionalization through metal-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations.[1] This reactivity makes it an invaluable precursor in the development of active pharmaceutical ingredients (APIs), particularly kinase inhibitors and antiviral agents, as well as agrochemicals and novel functional materials.[1][2] The protocol outlined below describes an optimized, large-scale synthesis from 1-methylimidazole, providing a reliable method for obtaining high-purity material for research and development pipelines.

Materials and Methods

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
1-MethylimidazoleReagent Grade, ≥99%Sigma-AldrichStarting material
N-Bromosuccinimide (NBS)Reagent Grade, ≥98%Sigma-AldrichBrominating agent
Acetonitrile (ACN)Anhydrous, 99.8%Fisher ScientificReaction solvent
Dichloromethane (DCM)ACS Grade, ≥99.5%VWRExtraction solvent
Saturated Sodium Bicarbonate (NaHCO₃)Aqueous SolutionLab PreparedFor quenching
Saturated Sodium Thiosulfate (Na₂S₂O₃)Aqueous SolutionLab PreparedFor removing excess bromine
Brine (Saturated NaCl)Aqueous SolutionLab PreparedFor washing
Anhydrous Magnesium Sulfate (MgSO₄)Laboratory GradeFisher ScientificDrying agent
n-HexaneACS Grade, ≥98.5%VWRRecrystallization solvent
Equipment
  • Three-neck round-bottom flask (2 L) equipped with a mechanical stirrer, thermometer, and addition funnel

  • Heating mantle with temperature controller

  • Condenser

  • Separatory funnel (2 L)

  • Büchner funnel and vacuum flask

  • Rotary evaporator

  • Standard laboratory glassware

Safety Precautions
  • All procedures should be performed inside a certified chemical fume hood.[3]

  • Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.[4][5]

  • N-Bromosuccinimide is a lachrymator and corrosive; avoid inhalation and skin contact.

  • 1-Methylimidazole is corrosive and can cause burns; handle with care.[6]

  • Dichloromethane is a volatile and potentially carcinogenic solvent; ensure adequate ventilation.

  • Refer to the Safety Data Sheets (SDS) for all chemicals before starting the experiment.[3][4][5][7]

Experimental Protocols

Large-Scale Synthesis of this compound (Crude)
  • Reaction Setup: Assemble a 2 L three-neck round-bottom flask with a mechanical stirrer, a thermometer, and an addition funnel under a nitrogen atmosphere.

  • Charge Reactants: To the flask, add 1-methylimidazole (82.1 g, 1.0 mol) and anhydrous acetonitrile (800 mL). Stir the mixture until the 1-methylimidazole is fully dissolved.

  • Cooling: Cool the solution to 0-5 °C using an ice-water bath.

  • Bromination: Slowly add N-bromosuccinimide (NBS) (551.4 g, 3.1 mol) portion-wise over 2-3 hours, ensuring the internal temperature does not exceed 10 °C. The reaction is exothermic.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 12-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully pour the reaction mixture into a beaker containing ice-cold saturated sodium thiosulfate solution (1 L) to quench excess NBS.

  • Solvent Removal: Remove the acetonitrile from the mixture under reduced pressure using a rotary evaporator.

Purification Protocol
  • Extraction: Transfer the remaining aqueous slurry to a 2 L separatory funnel. Extract the product with dichloromethane (3 x 400 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 300 mL) and brine (1 x 300 mL).

  • Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate using a rotary evaporator to obtain the crude product as a solid.

  • Recrystallization: Dissolve the crude solid in a minimal amount of hot dichloromethane. Slowly add n-hexane until the solution becomes cloudy. Allow the solution to cool slowly to room temperature and then place it in a refrigerator (4 °C) for several hours to facilitate crystal formation.[8][9]

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold n-hexane, and dry under vacuum to yield pure this compound.

Results and Data Presentation

The following table summarizes the expected quantitative data from the described protocol.

ParameterValue
Starting Material (1-Methylimidazole) 82.1 g (1.0 mol)
Brominating Agent (NBS) 551.4 g (3.1 mol)
Reaction Temperature 0-10 °C (addition), RT (reaction)
Reaction Time 12-16 hours
Crude Product Yield ~300-320 g
Purified Product Yield 270-290 g (78-83% yield)
Appearance White to light yellow solid[1]
Purity (by HPLC/NMR) >98%

Visualizations

Diagram 1: Synthesis Workflow

Synthesis_Workflow Start 1-Methylimidazole in Acetonitrile Reaction Bromination 0-10°C -> RT Start->Reaction NBS N-Bromosuccinimide (NBS) NBS->Reaction Portion-wise addition Quench Quench (Na₂S₂O₃) Reaction->Quench 12-16h Rotovap Solvent Removal (Rotovap) Quench->Rotovap Crude Crude Product (Aqueous Slurry) Rotovap->Crude

Caption: Workflow for the synthesis of crude this compound.

Diagram 2: Purification Workflow

Purification_Workflow Crude Crude Product (Aqueous Slurry) Extraction Extraction (DCM) Crude->Extraction Washing Wash (NaHCO₃, Brine) Extraction->Washing Combine Organic Layers Drying Dry (MgSO₄) Washing->Drying Concentration Concentrate (Rotovap) Drying->Concentration Recrystallization Recrystallize (DCM/Hexane) Concentration->Recrystallization FinalProduct Pure Product (>98%) Recrystallization->FinalProduct Filter & Dry

Caption: Step-by-step workflow for the purification of the final product.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,4,5-Tribromo-1-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 2,4,5-Tribromo-1-methyl-1H-imidazole.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common method involves the bromination of 1-methylimidazole using bromine in acetic acid, often in the presence of a base like sodium acetate to neutralize the HBr byproduct.

Q2: What are the expected yields for this synthesis?

A2: Yields can vary significantly based on the specific conditions. A reported synthesis of this compound from N-methylimidazole resulted in a 29% yield, with the acknowledgment that some product remained in the mother liquor.[1] Another procedure for the synthesis of the unmethylated analog, 2,4,5-tribromoimidazole, reported a yield of 71%.[2] Optimization of reaction conditions is crucial for improving the yield.

Q3: What are the key safety precautions to take during this synthesis?

A3: Bromine is a hazardous and corrosive substance. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Acetic acid is also corrosive. Care should be taken during the workup, especially when neutralizing the reaction mixture.

Q4: How can the purity of the final product be assessed?

A4: The purity of this compound can be assessed using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[3] The melting point of the compound can also be a good indicator of purity.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low Yield Incomplete reaction.- Increase the reaction time or temperature. - Ensure the dropwise addition of bromine to control the reaction rate. - Use a slight excess of bromine to ensure complete bromination.
Product loss during workup.- Be cautious during the neutralization step with sodium bicarbonate to avoid product decomposition. - Perform multiple extractions with a suitable organic solvent (e.g., dichloromethane) to maximize recovery from the aqueous phase.[1] - Carefully evaporate the solvent under reduced pressure to avoid loss of the product.
Formation of side products.- Control the reaction temperature to minimize the formation of over-brominated or other side products. - The order of addition of reagents can be critical; typically, bromine is added to the solution of 1-methylimidazole.
Product is difficult to purify Presence of unreacted starting material or partially brominated imidazoles.- Use silica gel column chromatography with a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) for purification.[1]
Oily or non-crystalline product.- Attempt to recrystallize the product from a suitable solvent system. - If recrystallization is unsuccessful, column chromatography is the recommended purification method.
Reaction does not proceed to completion Insufficient amount of brominating agent.- Ensure that at least 3 equivalents of bromine are used for the tribromination of 1-methylimidazole.
Low reaction temperature.- While the reaction is typically run at room temperature, gentle heating may be required to drive the reaction to completion. Monitor the reaction by TLC to avoid side product formation at higher temperatures.

Experimental Protocols

Synthesis of this compound[1]

Materials:

  • 1-methylimidazole

  • Sodium acetate

  • Acetic acid

  • Bromine

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Magnesium sulfate

  • Water

Procedure:

  • In a round-bottom flask, dissolve 1-methylimidazole (1.64 g, 19.97 mmol) and sodium acetate (25 g, 300 mmol) in acetic acid (180 mL).

  • Prepare a solution of bromine (9.6 g, 60.07 mmol) in acetic acid.

  • Add the bromine solution dropwise to the 1-methylimidazole solution at room temperature.

  • Stir the reaction mixture at room temperature for 2.5 hours.

  • After the reaction is complete, remove the acetic acid by distillation under reduced pressure.

  • Suspend the residue in 500 mL of water and stir for 10 minutes at room temperature.

  • Collect the precipitate by filtration, wash with water, and dry under high vacuum to obtain the crude product.

  • The reported yield for the crude product as a light yellow powder was 1.82 g (29%).[1] Further purification can be performed by silica gel column chromatography.

Visual Guides

experimental_workflow start Start: Prepare Reactants dissolve Dissolve 1-methylimidazole and sodium acetate in acetic acid start->dissolve add_br2 Dropwise addition of bromine in acetic acid dissolve->add_br2 react Stir at room temperature for 2.5 hours add_br2->react distill Remove acetic acid under reduced pressure react->distill suspend Suspend residue in water and stir distill->suspend filter Filter and wash precipitate with water suspend->filter dry Dry under high vacuum filter->dry product Product: 2,4,5-Tribromo- 1-methyl-1H-imidazole dry->product

Caption: Synthesis workflow for this compound.

Caption: Troubleshooting guide for low yield issues.

References

Technical Support Center: Troubleshooting Palladium-Catalyzed Reactions with 2,4,5-Tribromo-1-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 2,4,5-Tribromo-1-methyl-1H-imidazole. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance for successful experimentation.

Troubleshooting Guides & FAQs

This section provides answers to frequently asked questions and detailed troubleshooting guides for common palladium-catalyzed reactions.

General Issues

Q1: My reaction shows low or no conversion. What are the common causes?

A1: Low or no conversion in palladium-catalyzed reactions with this compound can stem from several factors:

  • Catalyst Inactivation: The imidazole nitrogen can coordinate with the palladium center, leading to catalyst inhibition.

  • Poor Reagent Quality: Degradation of the boronic acid/ester or alkyne, and impurities in solvents or other reagents can poison the catalyst.

  • Suboptimal Reaction Conditions: Incorrect temperature, solvent, base, or ligand choice can prevent the reaction from proceeding.

  • Insufficient Degassing: Oxygen can deactivate the Pd(0) catalyst.

Q2: I am observing the formation of multiple products. What are the likely side reactions?

A2: With a polyhalogenated substrate like this compound, several side reactions can occur:

  • Multiple Couplings: The presence of three bromine atoms allows for the possibility of mono-, di-, and tri-substituted products. Controlling the stoichiometry of the coupling partner is crucial for selectivity.

  • Homocoupling: Self-coupling of the boronic acid (in Suzuki reactions) or alkyne (in Sonogashira reactions) can be a significant side reaction.

  • Proto-debromination/dehalogenation: Replacement of a bromine atom with a hydrogen atom can occur, leading to a reduced starting material.

  • Hydrolysis of Coupling Partner: Boronic acids can be prone to hydrolysis (protodeboronation), especially at elevated temperatures and in the presence of water.

Suzuki-Miyaura Coupling

Q3: I am struggling with regioselectivity in the Suzuki-Miyaura coupling of this compound. Which bromine is most reactive?

A3: For N-substituted 2,4,5-tribromoimidazoles, the C2-Br bond is generally the most reactive towards Suzuki-Miyaura coupling.[1] This is attributed to the electronic effects of the imidazole ring. By using one equivalent of the boronic acid, selective mono-arylation at the C2 position can be achieved.

Q4: My Suzuki-Miyaura reaction is sluggish. How can I improve the reaction rate and yield?

A4: To improve a sluggish Suzuki-Miyaura reaction, consider the following:

  • Ligand Choice: Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can accelerate the oxidative addition and reductive elimination steps.

  • Base Selection: The choice of base is critical for the transmetalation step. Inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective. The solubility of the base in the chosen solvent system is also important.

  • Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is commonly used to dissolve both the organic reactants and the inorganic base.

  • Temperature: Increasing the reaction temperature can often overcome the activation energy barrier.

Troubleshooting Flowchart for Suzuki-Miyaura Coupling

Suzuki_Troubleshooting cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_reagents Reagent Quality start Low/No Conversion check_catalyst Check Catalyst System start->check_catalyst check_conditions Review Reaction Conditions start->check_conditions check_reagents Verify Reagent Quality start->check_reagents side_products Significant Side Products? start->side_products catalyst_inhibition Potential Imidazole Inhibition? check_catalyst->catalyst_inhibition optimize_base Screen Bases (K3PO4, Cs2CO3) check_conditions->optimize_base optimize_solvent Adjust Solvent/Water Ratio check_conditions->optimize_solvent increase_temp Increase Temperature check_conditions->increase_temp degas_solvents Ensure Thorough Degassing check_reagents->degas_solvents check_boronic_acid Check Boronic Acid Quality (vs. Protodeboronation) check_reagents->check_boronic_acid homocoupling Homocoupling? side_products->homocoupling Yes multi_coupling Multiple Couplings? side_products->multi_coupling Yes ligand_choice Optimize Ligand (e.g., Buchwald, NHC) catalyst_inhibition->ligand_choice increase_loading Increase Catalyst Loading catalyst_inhibition->increase_loading success Improved Yield ligand_choice->success increase_loading->success optimize_base->success increase_temp->success reduce_homocoupling Thoroughly Degas Use Pd(0) Precatalyst homocoupling->reduce_homocoupling Yes control_stoichiometry Adjust Stoichiometry (1 equiv. for mono-arylation) multi_coupling->control_stoichiometry Yes reduce_homocoupling->success control_stoichiometry->success

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.

Heck Reaction

Q5: I am attempting a Heck reaction with this compound and an alkene, but the reaction is not proceeding. What should I consider?

A5: The Heck reaction can be challenging with electron-rich heterocycles. Key considerations include:

  • Catalyst and Ligand: A phosphine-free catalyst system or one with bulky, electron-rich phosphine ligands may be necessary. Palladium acetate (Pd(OAc)₂) is a common precursor.

  • Base: An organic base like triethylamine (NEt₃) or an inorganic base such as potassium carbonate (K₂CO₃) is typically required.

  • Solvent: Polar aprotic solvents like DMF or NMP are often used.

  • Additives: In some cases, additives like phase-transfer catalysts (e.g., TBAB) can improve yields.

Sonogashira Coupling

Q6: What are the key parameters for a successful Sonogashira coupling with this compound?

A6: The Sonogashira coupling involves a palladium catalyst and a copper co-catalyst. Important factors include:

  • Catalyst System: A combination of a palladium source (e.g., Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄) and a copper(I) source (e.g., CuI) is standard.

  • Base: An amine base, such as triethylamine or diisopropylamine, is typically used and can sometimes serve as the solvent.

  • Solvent: Anhydrous, deoxygenated solvents like THF or DMF are commonly employed.

  • Reaction Temperature: While many Sonogashira couplings proceed at room temperature, heating may be necessary for less reactive bromides.

Q7: How can I avoid the formation of diynes (Glaser coupling) in my Sonogashira reaction?

A7: The homocoupling of terminal alkynes (Glaser coupling) is a common side reaction. To minimize this:

  • Rigorous Degassing: Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to exclude oxygen, which promotes homocoupling.

  • Controlled Addition of Alkyne: Slow addition of the alkyne to the reaction mixture can sometimes suppress homocoupling.

  • Copper-Free Conditions: In some cases, copper-free Sonogashira protocols can be employed to avoid Glaser coupling.

Quantitative Data Summary

The following tables summarize representative reaction conditions for palladium-catalyzed couplings of polyhalogenated imidazoles.

Table 1: Regioselective Suzuki-Miyaura Coupling of a Protected 2,4,5-Tribromoimidazole Derivative[1]

SubstrateCoupling Partner (ArB(OH)₂)Key ConditionsProductSite of Arylation
2,4,5-tribromo-1-SEM-imidazole2-Naphthylboronic acidPd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80 °C2-(2-Naphthyl)-4,5-dibromo-1-SEM-imidazoleC2
2,4,5-tribromo-1-SEM-imidazole4-Biphenylboronic acidPd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80 °C2-(4-Biphenyl)-4,5-dibromo-1-SEM-imidazoleC2

Note: SEM (2-(trimethylsilyl)ethoxymethyl) is a protecting group.

Table 2: General Conditions for Heck and Sonogashira Couplings

ReactionTypical Catalyst SystemTypical BaseTypical SolventTemperature (°C)
Heck Pd(OAc)₂, P(o-tol)₃NEt₃DMF, NMP80-120
Sonogashira Pd(PPh₃)₂Cl₂, CuINEt₃, i-Pr₂NHTHF, DMF25-80

Experimental Protocols

Protocol 1: General Procedure for Regioselective Suzuki-Miyaura Mono-arylation of a 2,4,5-Tribromo-1-substituted-imidazole

This protocol is adapted from the selective arylation of a closely related substrate and should be optimized for this compound.[1]

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.0-1.1 equiv.), and a base such as Na₂CO₃ (2.0 equiv.) or K₃PO₄ (2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (5 mol%).

  • Degassing: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add a degassed solvent mixture, such as 1,2-dimethoxyethane (DME) and water (e.g., 4:1 ratio), via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Heck Reaction
  • Reaction Setup: In a Schlenk tube under an inert atmosphere, dissolve this compound (1.0 equiv.) in a polar aprotic solvent like DMF.

  • Reagent Addition: Add the alkene (1.2-1.5 equiv.), a base such as triethylamine (2.0 equiv.), a palladium source like Pd(OAc)₂ (2-5 mol%), and a phosphine ligand (e.g., P(o-tol)₃, 4-10 mol%) if required.

  • Reaction: Heat the mixture to 80-120 °C and monitor by TLC or LC-MS.

  • Work-up and Purification: After cooling, dilute the mixture with water and extract with an organic solvent. Wash the organic layer, dry, and concentrate. Purify the residue by column chromatography.

Protocol 3: General Procedure for Sonogashira Coupling
  • Reaction Setup: To a solution of this compound (1.0 equiv.) in degassed THF or DMF at room temperature, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%) and copper(I) iodide (1-3 mol%).

  • Reagent Addition: Add an amine base (e.g., triethylamine or diisopropylamine, 2-3 equiv.) followed by the terminal alkyne (1.1-1.2 equiv.).

  • Reaction: Stir the reaction at room temperature or with gentle heating until completion as monitored by TLC or LC-MS.

  • Work-up and Purification: Dilute the reaction mixture with an organic solvent and filter through a pad of celite. Wash the filtrate with saturated aqueous NH₄Cl and brine. Dry the organic layer, concentrate, and purify by flash column chromatography.

Signaling Pathways and Logical Relationships

Factors Influencing Regioselectivity

The regioselectivity of cross-coupling reactions on this compound is influenced by a combination of electronic and steric factors, as well as the reaction conditions.

Regioselectivity_Factors cluster_electronics Electronic Factors cluster_sterics Steric Factors cluster_conditions Condition Factors Regioselectivity Regioselectivity Electronic_Effects Electronic Effects Regioselectivity->Electronic_Effects Steric_Hindrance Steric Hindrance Regioselectivity->Steric_Hindrance Reaction_Conditions Reaction Conditions Regioselectivity->Reaction_Conditions C2_Position C2 Position: Most Electrophilic Electronic_Effects->C2_Position C4_C5_Positions C4/C5 Positions: Modulated by N-atoms Electronic_Effects->C4_C5_Positions Ligand_Bulk Bulky Ligand Steric_Hindrance->Ligand_Bulk Substrate_Sterics Substrate/Coupling Partner Size Steric_Hindrance->Substrate_Sterics Catalyst_Ligand Catalyst/Ligand Choice Reaction_Conditions->Catalyst_Ligand Temperature Reaction Temperature Reaction_Conditions->Temperature Favorable_Mono_Coupling Selective Mono-Coupling C2_Position->Favorable_Mono_Coupling Favors initial oxidative addition Ligand_Bulk->Favorable_Mono_Coupling Can enhance selectivity Catalyst_Ligand->Favorable_Mono_Coupling Controls reactivity

Caption: Factors influencing regioselectivity in cross-coupling reactions.

References

Optimizing solvent conditions for reactions involving 2,4,5-Tribromo-1-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing solvent conditions in reactions involving 2,4,5-Tribromo-1-methyl-1H-imidazole.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

A1: this compound is a multi-halogenated imidazole derivative.[1] Due to the presence of three bromine atoms, the molecule has a significant hydrophobic character.[2] Consequently, it exhibits limited solubility in polar solvents like water.[2] It is more readily soluble in non-polar organic solvents, which are often employed in the cross-coupling reactions where this compound is a key reactant.[2] The solubility of this compound, like many organic solids, is expected to increase with a rise in temperature.[2]

Q2: Which solvents are typically recommended for Suzuki-Miyaura cross-coupling reactions with this compound?

A2: For Suzuki-Miyaura reactions, a range of solvents can be utilized, often in combination with water to facilitate the dissolution of the inorganic base and to activate the boronic acid species. Common solvent systems include ethers such as 1,4-dioxane and tetrahydrofuran (THF), aromatic hydrocarbons like toluene, and polar aprotic solvents such as N,N-dimethylformamide (DMF). The choice of solvent can influence reaction rates and yields, and often a mixture of an organic solvent with water (e.g., in ratios from 2:1 to 10:1) provides optimal results.[3]

Q3: What are the suggested solvent systems for Stille cross-coupling reactions involving this compound?

A3: For Stille couplings, anhydrous, non-polar, aprotic solvents are generally preferred. Toluene is a very common choice due to its ability to dissolve the organostannane reagents and its relatively high boiling point, which allows for a wider range of reaction temperatures. Other suitable solvents include 1,4-dioxane and THF. The choice of solvent can sometimes influence the rate of side reactions such as dehalogenation.[4]

Q4: Can the imidazole nitrogen in this compound interfere with the catalyst?

A4: While the imidazole moiety can act as a ligand and potentially inhibit the palladium catalyst, the presence of the N-methyl group in this compound mitigates this issue compared to N-unsubstituted imidazoles.[1] However, if catalyst inhibition is suspected, the use of ligands that form more stable complexes with palladium can be beneficial.

Troubleshooting Guides

Suzuki-Miyaura Coupling

Issue 1: Low or No Product Yield

Potential Cause Troubleshooting Steps
Poor Solubility of Reactants - Ensure this compound is fully dissolved. Consider a solvent system with a higher proportion of the organic solvent or switch to a solvent with better solubilizing properties for this substrate, such as toluene or DMF. - Gently warm the reaction mixture to aid dissolution before adding the catalyst.
Catalyst Inactivity - Use fresh palladium catalyst and ligands. - Ensure solvents are adequately degassed to prevent oxidation of the Pd(0) active species. - Consider using a more stable palladium precatalyst.
Inefficient Transmetalation - The choice and quality of the base are critical. Ensure the base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is finely powdered and anhydrous. - The addition of water to the organic solvent (e.g., dioxane/water, THF/water) can facilitate the transmetalation step.[3]
Side Reactions - Homocoupling of Boronic Acid: This can occur if the reaction mixture is not properly degassed, leading to the presence of oxygen.[5] It can also be a sign of slow cross-coupling. - Protodebromination: The replacement of a bromine atom with hydrogen can occur. Using a more active catalyst system to accelerate the desired cross-coupling can minimize this.

Logical Flow for Troubleshooting Low Yield in Suzuki-Miyaura Coupling

G start Low or No Yield Observed solubility Check Reactant Solubility (Visually inspect for undissolved solids) start->solubility catalyst Evaluate Catalyst System (Use fresh catalyst/ligand, degas solvents) solubility->catalyst If soluble base Assess Base and Water Content (Use anhydrous, powdered base; optimize water ratio) catalyst->base If catalyst is active side_reactions Analyze for Side Products (Check for homocoupling or protodebromination via LC-MS/NMR) base->side_reactions If base is appropriate optimize Systematically Optimize Conditions (Screen solvents, ligands, temperature) side_reactions->optimize G start Dehalogenation Observed solvent Is the solvent Dioxane or THF? start->solvent change_solvent Switch to Toluene solvent->change_solvent Yes temp Increase Reaction Temperature solvent->temp No success Problem Resolved change_solvent->success catalyst Screen Catalyst/Ligand System temp->catalyst catalyst->success G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification A Combine Reactants: - this compound - Arylboronic Acid - Base B Inert Atmosphere: Evacuate and backfill with Ar/N₂ A->B C Add Catalyst System: - Palladium Source - Ligand B->C D Add Degassed Solvent C->D E Heat and Stir (80-110 °C) D->E F Monitor Progress (TLC, LC-MS) E->F G Cool and Quench F->G H Extraction G->H I Drying and Concentration H->I J Column Chromatography I->J

References

Degradation pathways and stability of 2,4,5-Tribromo-1-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for navigating experiments involving 2,4,5-Tribromo-1-methyl-1H-imidazole. The following sections address potential issues related to the stability and degradation of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a highly brominated imidazole derivative. It is primarily used as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its tribrominated structure allows for selective functionalization at different positions of the imidazole ring, making it a valuable precursor for creating complex molecules.

Q2: What is the expected stability of this compound under standard laboratory conditions?

A2: Under standard laboratory conditions (i.e., stored in a cool, dry, and dark place), this compound is a stable crystalline solid. However, like many halogenated heterocyclic compounds, its stability can be compromised by exposure to high temperatures, extreme pH, strong oxidizing agents, and UV light.

Q3: What are forced degradation studies and why are they important for a compound like this compound?

A3: Forced degradation studies, also known as stress testing, are essential in pharmaceutical development to understand the chemical stability of a drug substance.[1][2] These studies involve subjecting the compound to harsh conditions such as acid and base hydrolysis, oxidation, photolysis, and thermal stress to identify potential degradation products and pathways.[1][3][4][5] This information is crucial for developing stable formulations, determining appropriate storage conditions, and establishing a shelf-life for the final product.[6]

Q4: What are the likely degradation pathways for this compound?

A4: While specific degradation pathways for this compound are not extensively documented in publicly available literature, potential degradation pathways can be inferred based on the chemistry of brominated imidazoles. These may include:

  • Hydrolysis: Under acidic or basic conditions, the bromine atoms may be susceptible to nucleophilic substitution by hydroxide ions, leading to the formation of hydroxylated or debrominated species.

  • Oxidation: The imidazole ring can be susceptible to oxidative cleavage, especially in the presence of strong oxidizing agents like hydrogen peroxide.[7] This can lead to the formation of various ring-opened byproducts.

  • Photodegradation: Exposure to UV light can induce the homolytic cleavage of the carbon-bromine bonds, leading to the formation of radical intermediates and subsequent degradation products. Halogenated aromatic compounds are known to be susceptible to photodegradation.[8]

  • Thermal Degradation: At elevated temperatures, the compound may undergo decomposition. The thermal stability of imidazole derivatives can vary, but decomposition often begins at temperatures above 200°C.[9][10]

Q5: What is a stability-indicating method, and why do I need one for my experiments?

A5: A stability-indicating method (SIM) is a validated analytical procedure that can accurately and selectively quantify the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation.[2] It must also be able to separate and quantify the degradation products.[11] Developing a SIM, typically using High-Performance Liquid Chromatography (HPLC), is crucial for monitoring the stability of this compound in your formulations and for accurately assessing its purity over time.[12][13]

Troubleshooting Guides

Issue 1: Unexpected Peaks in Chromatogram During Stability Analysis
Potential Cause Troubleshooting Steps
Degradation of the Compound 1. Confirm the identity of the new peaks using mass spectrometry (MS) to determine if they are degradation products.[14] 2. Review the storage conditions of your sample. Ensure it is protected from light, high temperatures, and humidity.[6] 3. If degradation is confirmed, perform a systematic forced degradation study to identify the specific stressor (e.g., pH, light, heat, oxidant) causing the degradation.
Contamination 1. Analyze a blank (solvent) injection to rule out contamination from the analytical system. 2. Prepare a fresh sample using high-purity solvents and reagents to eliminate the possibility of external contamination.
Interaction with Excipients 1. If working with a formulation, analyze the excipients alone under the same conditions to check for any interfering peaks. 2. Conduct compatibility studies by preparing binary mixtures of the compound and each excipient to identify any interactions.
Issue 2: Loss of Assay Purity Over Time
Potential Cause Troubleshooting Steps
Inherent Instability in the Formulation 1. Evaluate the pH of the formulation. The stability of imidazole compounds can be pH-dependent.[15] 2. Assess the need for antioxidants if oxidative degradation is suspected. 3. Consider the use of light-protective packaging if photostability is a concern.[15]
Inadequate Storage Conditions 1. Verify that the storage temperature and humidity are within the recommended range.[16] 2. Ensure that the container closure system is appropriate and provides adequate protection.
Analytical Method Issues 1. Re-validate the stability-indicating method to ensure its accuracy and precision.[14] 2. Check for co-elution of the main peak with a degradation product by employing a photodiode array (PDA) detector to assess peak purity.

Data Presentation

Table 1: Summary of Forced Degradation Studies for this compound (Template)

Stress Condition Conditions Duration % Degradation Major Degradation Products (Retention Time) Mass Balance (%)
Acid Hydrolysis 0.1 M HCl, 60°C24, 48, 72 h
Base Hydrolysis 0.1 M NaOH, RT2, 4, 8 h
Oxidative 3% H₂O₂, RT24, 48, 72 h
Thermal 80°C, Solid State7, 14, 21 days
Photolytic (Solid) ICH Option 1-
Photolytic (Solution) ICH Option 1-

This table should be populated with experimental data.

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Studies
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C. Withdraw samples at appropriate time intervals, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to a final concentration for analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH at room temperature. Withdraw samples at appropriate time intervals, neutralize with an equivalent amount of 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide at room temperature. Protect from light. Withdraw samples at appropriate time intervals and dilute for analysis.

  • Thermal Degradation: Store the solid compound in a thermostatically controlled oven at 80°C. Withdraw samples at specified time points, dissolve in a suitable solvent, and dilute for analysis.

  • Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[4] Analyze the samples after exposure.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method with a PDA and/or MS detector to separate and identify the degradation products.

Mandatory Visualization

G cluster_0 Forced Degradation Experimental Workflow API This compound Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) API->Stress Sampling Sample at Time Points Stress->Sampling Analysis HPLC-PDA/MS Analysis Sampling->Analysis Data Data Interpretation (Identify Degradants, Determine Pathways) Analysis->Data

Caption: Workflow for conducting forced degradation studies.

G cluster_1 Hypothetical Degradation Pathways Parent This compound Hydrolysis Hydroxylated/Debrominated Products Parent->Hydrolysis  H₂O / H⁺ or OH⁻ Oxidation Ring-Opened Products Parent->Oxidation [O] (e.g., H₂O₂) Photolysis Radical-Mediated Products Parent->Photolysis  hν (UV light)

Caption: Potential degradation pathways for the compound.

References

Technical Support Center: Regioselective Synthesis of Substituted Imidazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective synthesis of substituted imidazoles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges encountered during the synthesis of these important heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in achieving regioselectivity in imidazole synthesis?

A1: The primary challenge in the synthesis of unsymmetrically substituted imidazoles is controlling the position of substituents on the imidazole ring, leading to the formation of regioisomers. This is due to the tautomeric nature of the imidazole ring, where the N-H proton can reside on either of the two nitrogen atoms.[1] Key challenges include:

  • N-Substitution: Alkylation or arylation of an unsymmetrical imidazole can occur at either the N-1 or N-3 position, often yielding a mixture of products.[2][3]

  • C-Substitution: In multi-component reactions, the regioselectivity of substituent placement at the C-2, C-4, and C-5 positions can be difficult to control, depending on the starting materials and reaction conditions.[4][5]

  • Influence of Substituents: The electronic and steric properties of existing substituents on the imidazole precursor can direct the position of incoming groups, sometimes leading to undesired isomers.[6]

Q2: How can I distinguish between different regioisomers of my substituted imidazole product?

A2: Differentiating between regioisomers is critical for product characterization and reaction optimization. The following analytical techniques are highly effective:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 15N NMR are powerful tools for structure elucidation.[6][7] Chemical shifts and coupling constants of the imidazole ring protons and carbons will differ between isomers. Two-dimensional NMR techniques like NOESY (for through-space correlations) and HMBC (for through-bond correlations) can provide unambiguous structural assignments.[6][7]

  • X-ray Crystallography: Single-crystal X-ray analysis provides definitive proof of the molecular structure and regiochemistry of a crystalline product.[7]

  • High-Performance Liquid Chromatography (HPLC): HPLC can often separate regioisomers, allowing for their quantification and isolation. Developing a suitable HPLC method is crucial for monitoring reaction progress and purity.

Q3: What are the common synthetic strategies for preparing substituted imidazoles?

A3: Several classical and modern synthetic methods are employed, each with its own advantages and challenges regarding regioselectivity:

  • Debus-Radziszewski Synthesis: A multicomponent reaction involving a 1,2-dicarbonyl compound, an aldehyde, and ammonia (or an ammonium salt).[7][8] This method is versatile for preparing 2,4,5-trisubstituted imidazoles.[8]

  • Van Leusen Synthesis: This method utilizes tosylmethyl isocyanide (TosMIC) as a key reagent, reacting with an imine to form the imidazole ring. It is particularly useful for synthesizing 1,5-disubstituted and 1,4,5-trisubstituted imidazoles.[8]

  • Wallach Synthesis: Involves the reaction of N,N'-disubstituted oxamides with a dehydrating agent like phosphorus pentachloride to yield 1-substituted 2-chlorimidazoles, which can be further functionalized.[7]

  • Modern Methods: These include metal-catalyzed cross-coupling reactions for C-H arylation and N-arylation, as well as syntheses utilizing novel reagents and catalytic systems to improve regiocontrol.[4][5][9]

Troubleshooting Guides

Problem 1: Low Yield of the Desired Regioisomer

You are obtaining a low yield of your target substituted imidazole, with significant formation of undesired regioisomers.

G start Low Yield of Desired Regioisomer analyze_products Characterize Product Mixture (NMR, HPLC, LC-MS) start->analyze_products check_conditions Analyze Reaction Conditions temp Optimize Temperature check_conditions->temp solvent Screen Solvents check_conditions->solvent catalyst Vary Catalyst/Base check_conditions->catalyst ratio Adjust Molar Ratios check_conditions->ratio check_reagents Evaluate Starting Materials protecting_group Introduce/Change Protecting Group check_reagents->protecting_group alternative_method Consider Alternative Synthetic Route check_reagents->alternative_method analyze_products->check_conditions analyze_products->check_reagents end Improved Yield and Regioselectivity temp->end solvent->end catalyst->end ratio->end protecting_group->end alternative_method->end G start Poor N-Alkylation Regioselectivity method_select Select Control Strategy start->method_select direct_alk Direct Alkylation (Optimization) method_select->direct_alk Direct protecting_group Protecting Group Strategy method_select->protecting_group Indirect base_solvent Screen Base/Solvent Combinations direct_alk->base_solvent steric_direct Use Sterically Hindered Reagents direct_alk->steric_direct sem_protect 1. SEM Protection 2. N-Alkylation 3. Deprotection protecting_group->sem_protect end Regioselective N-Alkylated Imidazole base_solvent->end steric_direct->end sem_protect->end

References

Validation & Comparative

Halogen Wars: A Comparative Analysis of Brominated vs. Chlorinated Imidazole Analogs in Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic placement of halogen atoms on a bioactive scaffold can significantly influence efficacy. This guide provides a comparative overview of the bioactivity of brominated and chlorinated imidazole analogs, drawing upon available experimental data to highlight trends in their antifungal, antibacterial, and anticancer properties.

This analysis synthesizes findings from multiple studies to offer a comparative perspective on how bromine versus chlorine substitution on the imidazole ring impacts biological outcomes. While direct head-to-head comparisons across a wide range of analogs are not always available in the literature, this guide collates existing data to provide a valuable resource for medicinal chemists and pharmacologists.

Antifungal Activity: A Tale of Two Halogens

The antifungal potential of halogenated imidazoles is a key area of investigation. Studies suggest that the nature and position of the halogen substituent are critical determinants of antifungal potency.

A study on 4,5-dihaloimidazoles revealed that chlorination can significantly enhance antifungal activity compared to the parent imidazole. For instance, 4,5-dichloroimidazole (DCI) demonstrated notable efficacy against various fungal strains, whereas the parent imidazole was inactive.[1] This suggests that the electron-withdrawing nature of chlorine atoms at these positions may be crucial for interacting with fungal-specific targets.

While direct comparative data for a wide array of brominated versus chlorinated imidazole analogs in antifungal assays is limited, the available information underscores the importance of the halogen in conferring antifungal properties.

Table 1: Comparative Antifungal Activity of Imidazole Analogs

CompoundFungal StrainActivity Metric (e.g., MIC)Reference
ImidazoleAspergillus spp., Candida spp., Trichophyton spp.Inactive[1]
4,5-dichloroimidazole (DCI)Aspergillus spp., Candida spp., Trichophyton spp.Sensitive[1]
DCI-Cr3+ ComplexAspergillus spp., Candida spp., Trichophyton spp.More active than Ketoconazole[1]
DCI-Co2+ ComplexAspergillus spp., Candida spp., Trichophyton spp.More active than Ketoconazole[1]

Anticancer Cytotoxicity: Halogenation as a Strategy for Potency

In the realm of oncology, halogenated imidazole derivatives have emerged as promising scaffolds for the development of novel anticancer agents. The substitution of bromine or chlorine atoms on the imidazole or associated phenyl rings has been shown to modulate their cytotoxic effects against various cancer cell lines.

Several studies have reported the potent anticancer activity of imidazole derivatives bearing halogen substituents. For example, imidazole-pyrazole hybrids with halogen substitutions on the benzene ring exhibited significant cytotoxicity against MDA-MB-231 and MCF-7 breast cancer cell lines.

A series of (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N′-(halogenated)benzylidenebenzohydrazides were synthesized and evaluated for their cytotoxic effects. Among these, compounds with bromine (3-Br) and fluorine (3-F, 2-F, 4-F) substitutions demonstrated potent activity against HCT-116 (colon), HepG2 (liver), and MCF-7 (breast) cancer cell lines, with IC50 values in the low micromolar range.[2]

While a direct comparison of brominated versus chlorinated analogs within the same study is often missing, the collective data suggest that both halogens can contribute to potent anticancer activity. The specific position of the halogen and the overall molecular structure are key determinants of this activity.

Table 2: Comparative Anticancer Activity of Halogenated Imidazole and Benzimidazole Analogs

CompoundCancer Cell LineIC50 (µM)Reference
Compound 6c (3-Br substituted)HCT-1168.45[2]
HepG27.82[2]
MCF-79.13[2]
Compound 6d (4-Br substituted)HCT-11615.62[2]
HepG218.33[2]
MCF-721.48[2]
Compound 6h (2-F substituted)HCT-11610.21[2]
HepG28.94[2]
MCF-711.57[2]
Compound 6i (3-F substituted)HCT-1169.38[2]
HepG28.16[2]
MCF-710.11[2]
Compound 6j (4-F substituted)HCT-11612.51[2]
HepG210.76[2]
MCF-714.23[2]

Signaling Pathways in Cancer

Halogenated imidazole analogs often exert their anticancer effects by modulating key signaling pathways involved in cancer cell proliferation, survival, and metastasis. Several studies have pointed towards the inhibition of various kinases as a primary mechanism of action.

For instance, certain halogenated benzimidazole hybrids have been identified as potent inhibitors of kinases such as EGFR, HER2, and CDK2.[2] The lead compound 6i from one study was found to induce cell cycle arrest and apoptosis in HepG2 liver cancer cells, which was associated with the upregulation of pro-apoptotic proteins like caspase-3 and Bax, and the downregulation of the anti-apoptotic protein Bcl-2.[2]

The following diagram illustrates a simplified representation of a signaling pathway that can be targeted by halogenated imidazole analogs, leading to apoptosis.

apoptosis_pathway cluster_stimulus External/Internal Stimuli cluster_regulation Apoptotic Regulation cluster_execution Execution Phase Halogenated Imidazole Analog Halogenated Imidazole Analog Bcl2 Bcl-2 (Anti-apoptotic) Halogenated Imidazole Analog->Bcl2 Inhibition Bax Bax (Pro-apoptotic) Halogenated Imidazole Analog->Bax Activation Caspase3 Caspase-3 (Executioner) Bcl2->Caspase3 Inhibits Bax->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified signaling pathway for apoptosis induction by halogenated imidazole analogs.

Experimental Protocols

To ensure the reproducibility and clear understanding of the presented data, the following are detailed methodologies for key experiments cited in the literature.

Antifungal Susceptibility Testing (Broth Microdilution Method)

This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

  • Inoculum Preparation: Fungal strains are cultured on an appropriate agar medium. A suspension of the fungal cells is prepared in sterile saline and adjusted to a specific turbidity, typically equivalent to a 0.5 McFarland standard. This suspension is then further diluted in a standardized growth medium, such as RPMI-1640, to achieve a final inoculum concentration.

  • Drug Dilution: The test compounds (brominated and chlorinated imidazole analogs) are serially diluted in the growth medium in a 96-well microtiter plate.

  • Inoculation: Each well containing the diluted compound is inoculated with the prepared fungal suspension. A growth control well (containing only the fungal suspension and medium) and a sterility control well (containing only the medium) are also included.

  • Incubation: The microtiter plates are incubated at a specified temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control. This can be assessed visually or by using a spectrophotometer to measure the optical density.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight in a suitable culture medium.

  • Compound Treatment: The cells are then treated with various concentrations of the brominated and chlorinated imidazole analogs for a specified duration (e.g., 48 or 72 hours). A control group of cells is treated with the vehicle (e.g., DMSO) alone.

  • MTT Addition: After the treatment period, the culture medium is removed, and a solution of MTT in serum-free medium is added to each well. The plates are then incubated for a few hours, during which viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).

  • IC50 Calculation: The cell viability is expressed as a percentage of the control. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is then calculated from the dose-response curve.

The following diagram illustrates the general workflow for an in vitro cytotoxicity assay.

cytotoxicity_workflow start Start: Cancer Cell Culture seed Seed cells in 96-well plate start->seed adhere Allow cells to adhere overnight seed->adhere treat Treat with Halogenated Imidazole Analogs adhere->treat incubate Incubate for 48-72 hours treat->incubate add_mmtt add_mmtt incubate->add_mmtt add_mtt Add MTT solution incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Solubilize formazan crystals incubate_mtt->solubilize read Read absorbance solubilize->read calculate Calculate IC50 read->calculate end End: Determine Cytotoxicity calculate->end

Caption: General workflow of an MTT assay for determining cytotoxicity.

Conclusion

The bioactivity of imidazole analogs is significantly influenced by halogen substitution. While the available data indicates that both bromination and chlorination can enhance the antifungal and anticancer properties of the imidazole scaffold, a systematic, direct comparison is necessary to draw definitive structure-activity relationships. The position of the halogen atom on the imidazole or associated aromatic rings is a critical factor in determining the biological activity. Future research focusing on the parallel synthesis and evaluation of a series of brominated and chlorinated imidazole analogs under standardized assay conditions will be invaluable for elucidating the precise role of each halogen in modulating bioactivity and for the rational design of more potent therapeutic agents.

References

2,4,5-Tribromo-1-methyl-1H-imidazole: A Superior Building Block for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of molecular building blocks is a critical determinant of synthetic efficiency and success. In the realm of heterocyclic chemistry, 2,4,5-Tribromo-1-methyl-1H-imidazole (TBM) has emerged as a highly versatile and advantageous precursor for the synthesis of complex, biologically active molecules. Its unique trifunctionalized nature allows for programmed, regioselective transformations, offering a distinct edge over less substituted imidazole analogues.

This guide provides an objective comparison of TBM's performance against other brominated imidazole building blocks, supported by experimental data. It details the key advantages of TBM in various synthetic applications, including the synthesis of kinase inhibitors and marine natural product analogues.

The Strategic Advantage of Tribromination

The primary advantage of this compound lies in the differential reactivity of its three bromine atoms. The bromine at the C2 position is the most labile and susceptible to metal-halogen exchange and subsequent cross-coupling reactions. This is followed by the C5 and then the C4 positions. This reactivity gradient allows for a stepwise and controlled functionalization of the imidazole core, a feature not available in mono- or di-brominated imidazoles.

This strategic bromination pattern, combined with the N-methyl protection which prevents unwanted side reactions, makes TBM an exceptionally valuable intermediate for introducing steric and electronic diversity into target molecules.[1] It is particularly well-suited for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Stille, and Sonogashira couplings, which are cornerstones of modern medicinal chemistry.[1]

Comparative Performance in Cross-Coupling Reactions

While direct head-to-head comparative studies are limited, the available data indicates the superior utility of TBM for sequential, regioselective functionalization. The ability to selectively react at the C2 position first, followed by subsequent reactions at C5 and C4, provides a powerful tool for building molecular complexity.

Building BlockCross-Coupling ReactionPosition of FunctionalizationTypical YieldsReference
This compound Suzuki-Miyaura (Step 1)C2Good to Excellent[2]
Suzuki-Miyaura (Step 2)C5 or C4Moderate to Good[2]
2,4-Dibromo-1-methyl-5-nitro-1H-imidazoleSuzuki-MiyauraC2 and C4 (one-pot)Good[3]
4(5)-Bromo-1H-imidazoleSuzuki-MiyauraC4(5)Good to Excellent

This table summarizes general observations from the literature. Yields are highly dependent on specific substrates and reaction conditions.

The stepwise approach offered by TBM is invaluable in creating libraries of analogues for structure-activity relationship (SAR) studies. For instance, a common scaffold can be selectively functionalized at the C2 position with a variety of substituents, and then the most promising candidates can be further diversified at the C5 and/or C4 positions.

Experimental Protocols

Regioselective Metal-Halogen Exchange and Quenching

This protocol demonstrates the selective functionalization at the C2 position of a protected tribromoimidazole.

Materials:

  • 1-Protected 2,4,5-tribromoimidazole

  • n-Butyllithium (n-BuLi)

  • Anhydrous tetrahydrofuran (THF)

  • Electrophile (e.g., benzophenone)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the 1-protected 2,4,5-tribromoimidazole in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to -78 °C.

  • Slowly add one equivalent of n-BuLi solution dropwise, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 30 minutes to ensure complete metal-halogen exchange at the C2 position.

  • Add the electrophile (e.g., benzophenone) to the reaction mixture and stir for an additional 1-2 hours at -78 °C.

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

This selective monolithiation and subsequent reaction with an electrophile yields the corresponding 2-substituted-4,5-dibromo-1-protected-imidazole in good yields. Further lithiation can then be performed to functionalize the C5 position.[2]

Sonogashira Coupling of a Dibrominated Intermediate

This protocol outlines a general procedure for Sonogashira coupling, which can be adapted for the stepwise functionalization of TBM-derived intermediates.

Materials:

  • Dibromo-imidazole substrate (e.g., 2-substituted-4,5-dibromo-1-methyl-1H-imidazole)

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Base (e.g., triethylamine or diisopropylethylamine)

  • Anhydrous solvent (e.g., THF or DMF)

Procedure:

  • To a dried reaction flask under an inert atmosphere, add the palladium catalyst, copper(I) iodide, and the dibromo-imidazole substrate.

  • Add the anhydrous solvent and the base, followed by the terminal alkyne.

  • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC or LC-MS).

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[4][5][6]

Applications in Drug Discovery and Natural Product Synthesis

The versatility of TBM makes it a valuable tool in the synthesis of a wide range of biologically active molecules.

Synthesis of Kinase Inhibitors

The imidazole scaffold is a common feature in many kinase inhibitors. The ability to introduce diverse substituents at specific positions of the imidazole ring using TBM is crucial for tuning the potency and selectivity of these inhibitors. One important target is the Transforming Growth Factor-β-activated kinase 1 (TAK1) , a key signaling node in inflammatory and cancer pathways.[7][8][9][10]

The TAK1 signaling pathway is activated by various stimuli, including TGF-β, TNF-α, and IL-1β.[1][2][7][11] Activation of TAK1 leads to the downstream activation of the NF-κB and MAPK signaling pathways, which regulate the expression of inflammatory cytokines and other pro-survival genes.[11] Inhibitors of TAK1 can block these pathways and have therapeutic potential in a range of diseases.

TAK1_Signaling_Pathway TGF_beta TGF-β/TNF-α/IL-1β Receptor Receptor Complex TGF_beta->Receptor TAK1 TAK1 Receptor->TAK1 Activates IKK_complex IKK Complex TAK1->IKK_complex Phosphorylates MAPK_pathway MAPK Pathway (JNK, p38) TAK1->MAPK_pathway Activates I_kappa_B IκB IKK_complex->I_kappa_B Phosphorylates Nucleus Nucleus MAPK_pathway->Nucleus NF_kappa_B NF-κB I_kappa_B->NF_kappa_B Releases NF_kappa_B->Nucleus Gene_Expression Inflammatory Gene Expression Nucleus->Gene_Expression Transcription TBM_Inhibitor TAK1 Inhibitor (Synthesized from TBM) TBM_Inhibitor->TAK1 Inhibits

TAK1 Signaling Pathway and Inhibition

The stepwise functionalization of TBM allows for the synthesis of libraries of 2,4,5-trisubstituted imidazoles that can be screened for potent and selective TAK1 inhibition.

Synthesis of Marine Natural Product Analogues

Many marine natural products, such as the oroidin family of alkaloids, possess a brominated pyrrole-imidazole core and exhibit a range of biological activities, including antimicrobial and anti-biofilm properties.[9][11] TBM is an ideal starting material for the synthesis of these complex natural products and their analogues. The ability to selectively introduce different functional groups at the 2, 4, and 5 positions of the imidazole ring allows for the creation of novel oroidin analogues with potentially enhanced biological activity or improved pharmacokinetic properties.

Experimental_Workflow TBM 2,4,5-Tribromo- 1-methyl-1H-imidazole Step1 Regioselective C2 Functionalization (e.g., Suzuki Coupling) TBM->Step1 Intermediate1 2-Aryl-4,5-dibromo- 1-methyl-1H-imidazole Step1->Intermediate1 Step2 Regioselective C5 Functionalization (e.g., Sonogashira Coupling) Intermediate1->Step2 Intermediate2 2-Aryl-5-alkynyl-4-bromo- 1-methyl-1H-imidazole Step2->Intermediate2 Step3 C4 Functionalization or Final Transformation Intermediate2->Step3 Final_Product Complex Molecule (e.g., Oroidin Analogue) Step3->Final_Product

Stepwise Synthesis from TBM

Conclusion

This compound offers significant advantages over other brominated imidazole building blocks due to its unique potential for programmed, regioselective functionalization. This allows for the efficient and controlled synthesis of complex, highly substituted imidazole-containing molecules. Its utility in the synthesis of kinase inhibitors and marine natural product analogues highlights its importance as a key building block in modern drug discovery and organic synthesis. The ability to perform stepwise cross-coupling reactions provides a powerful strategy for generating molecular diversity and optimizing the properties of lead compounds.

References

A Comparative Guide to Catalyst Efficiency in 2,4,5-Tribromo-1-methyl-1H-imidazole Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficiency of various catalysts for C-C and C-N bond formation using 2,4,5-Tribromo-1-methyl-1H-imidazole as the starting material. The data presented is compiled from studies on analogous polyhalogenated heterocycles, offering a predictive benchmark for catalyst performance in the absence of a direct head-to-head comparison on this specific substrate.

Data Presentation: Catalyst Performance in Coupling Reactions

The following tables summarize the performance of common palladium and copper-based catalytic systems in Suzuki-Miyaura and Buchwald-Hartwig/Chan-Lam coupling reactions. These reactions are crucial for the functionalization of the imidazole core, a prevalent scaffold in many pharmaceutical compounds.

Table 1: Comparison of Palladium Catalysts for Suzuki-Miyaura C-C Coupling

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Coupling PartnerYield (%)Reference
Pd(PPh₃)₄PPh₃K₂CO₃DME802Arylboronic acidGood[1]
PdCl₂(dppf)dppfK₂CO₃DME802Arylboronic acidHigh[1]
Pd(OAc)₂SPhosK₃PO₄Toluene10016Arylboronic acidHigh[2]
Pd₂(dba)₃IMesCs₂CO₃Dioxane10015Arylboronic acid~96[3]

Note: Yields are reported for analogous bromo-heterocycles and serve as a strong indicator of performance for the target substrate.

Table 2: Comparison of Catalysts for C-N Coupling (Amination)

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Coupling PartnerYield (%)Reaction TypeReference
Pd₂(dba)₃XPhosNaOtBuToluene10012-24AminesGood to ExcellentBuchwald-Hartwig[4][5]
Pd(OAc)₂RuPhosLHMDSToluene/Dioxane80-11012-24AminesGood to ExcellentBuchwald-Hartwig[6]
Cu(OAc)₂NoneNoneCH₂Cl₂Room Temp48Arylboronic acidsModerate to GoodChan-Lam[7]
CuIPhenanthroline derivativeK₂CO₃H₂O/MeCNAmbient-ImidazoleGood to ExcellentChan-Lam[8]

Note: LHMDS = Lithium bis(trimethylsilyl)amide. Data is representative for amination reactions of bromo-heterocycles.

Experimental Protocols

Detailed methodologies for the key cross-coupling reactions are provided below. These protocols are generalized and may require optimization for specific substrates and desired outcomes.

General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 mmol), the arylboronic acid (1.2-1.5 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if required, the phosphine ligand (e.g., SPhos, 4-10 mol%).

  • Solvent Addition: Add the anhydrous and degassed solvent (e.g., Dioxane/H₂O mixture, 5 mL).

  • Degassing: Further degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and stir for the specified time, monitoring the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under a robust inert atmosphere, charge a dry Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 mmol).

  • Reagent Addition: Add this compound (1.0 mmol) and the amine (1.2 mmol).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, 5 mL).

  • Reaction: Seal the tube and heat the reaction mixture with vigorous stirring to the specified temperature (e.g., 100 °C) for the designated time. Monitor the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with a suitable solvent, and filter through a pad of celite to remove the catalyst.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography.

Mandatory Visualization

Experimental_Workflow_Suzuki_Coupling cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Start Combine Reactants (Imidazole, Boronic Acid, Base) Add_Catalyst Add Pd Catalyst & Ligand Start->Add_Catalyst Add_Solvent Add Degassed Solvent Add_Catalyst->Add_Solvent Degas Degas Mixture Add_Solvent->Degas Heat Heat & Stir Degas->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Quench Quench with Water Monitor->Quench Extract Extract Product Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Characterize Characterize Product (NMR, MS) Purify->Characterize

General experimental workflow for Suzuki-Miyaura coupling.

Catalyst_Efficiency_Comparison cluster_coupling_type Coupling Reaction Type CC_Coupling C-C Coupling (Suzuki-Miyaura) Pd_PPh3 Pd(PPh₃)₄ Good Yields CC_Coupling->Pd_PPh3 Pd_dppf PdCl₂(dppf) High Yields CC_Coupling->Pd_dppf Pd_OAc_SPhos Pd(OAc)₂ / SPhos High Yields CC_Coupling->Pd_OAc_SPhos Pd2_dba3_IMes Pd₂(dba)₃ / IMes ~96% Yield CC_Coupling->Pd2_dba3_IMes CN_Coupling C-N Coupling (Buchwald-Hartwig / Chan-Lam) Pd2_dba3_XPhos Pd₂(dba)₃ / XPhos Good to Excellent Yields CN_Coupling->Pd2_dba3_XPhos Cu_OAc Cu(OAc)₂ Moderate to Good Yields CN_Coupling->Cu_OAc

Comparison of catalyst efficiency for different coupling types.

References

A Comparative Guide to In-Vitro and In-Vivo Efficacy of Novel Imidazole Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

Data Presentation: In-Vitro vs. In-Vivo Studies

The following sections summarize the quantitative data from the in-vitro cytotoxicity assays and the in-vivo tumor growth inhibition studies of the imidazole-pyridine hybrid compounds.

Table 1: In-Vitro Cytotoxicity (IC50) of Imidazole-Pyridine Derivatives against Breast Cancer Cell Lines. [3]

CompoundBT474 (µM)T47D (µM)MCF-7 (µM)MDA-MB468 (µM)L929 (Normal Cell Line, µM)
5a 45.82 ± 1.32> 50> 5045.82 ± 1.3288.41 ± 1.08
5c 35.98 ± 1.09> 50> 5043.46 ± 1.0848.12 ± 1.17
5d 35.56 ± 1.02> 50> 50-57.24 ± 1.05
5e 39.19 ± 1.12> 50> 50-67.24 ± 1.12

IC50 values represent the concentration required to inhibit 50% of cell growth after 24 hours of treatment. Data is presented as mean ± standard deviation.

Table 2: In-Vivo Efficacy of Compound 5e in Ehrlich Ascites Carcinoma (EAC) Bearing Mice. [2]

Treatment GroupMean Tumor Volume (mm³)Tumor Growth Inhibition (%)Mean Survival Time (Days)Increase in Lifespan (%)
Control (Vehicle) 3.8 ± 0.25-21 ± 1.2-
Compound 5e (10 mg/kg) 1.6 ± 0.1857.932 ± 1.552.4
Compound 5e (20 mg/kg) 1.1 ± 0.1271.138 ± 1.880.9
5-Fluorouracil (20 mg/kg) 0.8 ± 0.1078.942 ± 2.1100

Experimental Protocols

Detailed methodologies for the key experiments are provided below to allow for replication and further investigation.

In-Vitro Cytotoxicity Assay (SRB Assay)[3]
  • Cell Culture: Human breast cancer cell lines (BT474, T47D, MCF-7, MDA-MB468) and a normal mouse fibroblast cell line (L929) were cultured in appropriate media supplemented with 10% fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Cells were seeded into 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The synthesized imidazole-pyridine derivatives were dissolved in DMSO and diluted with media to achieve a range of concentrations. The cells were treated with these compounds for 24 and 48 hours.

  • Cell Fixation: After the incubation period, the cells were fixed by adding 50 µL of cold 10% trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

  • Staining: The plates were washed with distilled water and air-dried. The fixed cells were stained with 0.4% Sulforhodamine B (SRB) solution for 30 minutes.

  • Destaining and Absorbance Measurement: The unbound dye was removed by washing with 1% acetic acid. The plates were air-dried, and the bound stain was solubilized with 10 mM Tris base. The absorbance was measured at 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability was calculated relative to the untreated control cells. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, was determined from the dose-response curves.[3]

In-Vivo Tumor Model (Ehrlich Ascites Carcinoma)[2][3]
  • Animal Model: Swiss albino mice were used for the study. The Ehrlich Ascites Carcinoma (EAC) cells were maintained by intraperitoneal (i.p.) transplantation in the mice.

  • Tumor Inoculation: EAC cells (2 x 10⁶ cells) were injected into the right hind limb of the mice subcutaneously to induce solid tumors.

  • Treatment Protocol: Once the tumors reached a palpable size, the mice were randomly divided into groups: a control group receiving the vehicle (e.g., DMSO), treatment groups receiving different doses of the test compound (e.g., compound 5e at 10 and 20 mg/kg body weight), and a positive control group receiving a standard anticancer drug (e.g., 5-Fluorouracil at 20 mg/kg). The treatments were administered intraperitoneally every other day for a specified period.

  • Tumor Volume Measurement: Tumor volume was measured every two days using a caliper and calculated using the formula: V = 0.52 × (width)² × (length).

  • Efficacy Evaluation: The antitumor efficacy was evaluated by comparing the mean tumor volume in the treated groups to the control group. The percentage of tumor growth inhibition was calculated.

  • Survival Analysis: A separate set of animals was used to monitor the survival time. The mean survival time and the percentage increase in lifespan were calculated for each group.

  • Toxicity Assessment: During the study, the body weight of the mice was monitored, and at the end of the study, organs were collected for histopathological analysis to assess any potential toxicity of the compounds.[2]

Visualizations

The following diagrams illustrate the general workflow of the comparative study and a hypothetical signaling pathway that could be investigated for imidazole derivatives.

G Experimental Workflow for In-Vitro and In-Vivo Comparison cluster_0 In-Vitro Studies cluster_1 In-Vivo Studies cell_culture Cell Line Culture (e.g., BT474, L929) srb_assay SRB Cytotoxicity Assay cell_culture->srb_assay ic50_calc IC50 Determination srb_assay->ic50_calc treatment Compound Administration ic50_calc->treatment Lead Compound Selection animal_model EAC Tumor Model in Mice animal_model->treatment tumor_measurement Tumor Volume Measurement treatment->tumor_measurement survival_analysis Survival Analysis tumor_measurement->survival_analysis G Hypothetical Signaling Pathway Inhibition by Imidazole Derivative imidazole Imidazole Derivative receptor Receptor Tyrosine Kinase (e.g., EGFR) imidazole->receptor Inhibition pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation apoptosis Apoptosis mtor->apoptosis Inhibition

References

Spectroscopic analysis to differentiate isomers of tribromo-1-methyl-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the precise identification of molecular structure is paramount. While the isomers of many substituted imidazoles can present a significant analytical challenge, the case of tribromo-1-methyl-imidazole is unique. Due to the substitution pattern of the 1-methyl-imidazole precursor, only one stable isomer, 2,4,5-tribromo-1-methyl-imidazole , is synthetically accessible. This guide provides a comprehensive overview of the spectroscopic methods used to characterize this compound, supported by predicted experimental data based on the analysis of analogous structures.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data from key spectroscopic techniques for the characterization of 2,4,5-tribromo-1-methyl-imidazole. These predictions are derived from established principles of spectroscopy and data from similar halogenated and methylated imidazole derivatives.[1][2]

Table 1: Predicted ¹H NMR Spectroscopic Data (in CDCl₃)

Predicted Chemical Shift (δ, ppm)MultiplicityAssignment
~ 3.7 - 3.9SingletN-CH₃

Table 2: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃)

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~ 120 - 125C2-BrCarbon attached to bromine and two nitrogen atoms.
~ 110 - 115C4-BrCarbon attached to bromine, deshielded by adjacent bromine.
~ 100 - 105C5-BrCarbon attached to bromine, influenced by the N-methyl group.
~ 35 - 40N-CH₃Typical range for a methyl group on a nitrogen in a heterocyclic ring.

Table 3: Predicted Infrared (IR) Spectroscopic Data

Predicted Wavenumber (cm⁻¹)Functional GroupIntensity
3000 - 2900C-H stretch (methyl)Medium
1500 - 1400C=N/C=C stretch (imidazole ring)Medium-Strong
1300 - 1200C-N stretchStrong
800 - 600C-Br stretchStrong

Table 4: Predicted Mass Spectrometry (MS) Data

m/z ValueFragmentRationale
317, 319, 321, 323[M]⁺Molecular ion peak cluster due to bromine isotopes (⁷⁹Br and ⁸¹Br).
238, 240, 242[M - Br]⁺Loss of a bromine radical.
159, 161[M - 2Br]⁺Loss of two bromine radicals.
80[M - 3Br]⁺Loss of three bromine radicals.
42[CH₃-N=CH]⁺Fragmentation of the imidazole ring.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of the molecule and confirm the position of the methyl group.

Instrumentation: A 400 MHz or higher field NMR spectrometer.

Sample Preparation:

  • Dissolve 5-10 mg of 2,4,5-tribromo-1-methyl-imidazole in approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.0 ppm).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse sequence.

  • Spectral Width: 0-15 ppm.

  • Number of Scans: 16-64.

  • Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled pulse sequence.

  • Spectral Width: 0-200 ppm.

  • Number of Scans: 1024 or more, depending on sample concentration.

  • Relaxation Delay: 2-5 seconds.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule, particularly the C-Br and imidazole ring vibrations.[3][4][5][6]

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method):

  • Grind 1-2 mg of the sample with approximately 100 mg of dry potassium bromide (KBr) in an agate mortar until a fine, uniform powder is obtained.

  • Place a small amount of the powder into a pellet press.

  • Apply pressure to form a thin, transparent pellet.

Data Acquisition:

  • Place the KBr pellet in the sample holder of the FTIR spectrometer.

  • Collect a background spectrum of the empty sample compartment.

  • Acquire the IR spectrum of the sample, typically over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and analyze the fragmentation pattern to confirm the presence of three bromine atoms.[7][8]

Instrumentation: A mass spectrometer, typically with an electron ionization (EI) source.

Sample Preparation:

  • Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a volatile organic solvent such as methanol or acetonitrile.

Data Acquisition:

  • Introduce the sample into the ion source.

  • Bombard the vaporized molecules with a high-energy electron beam (typically 70 eV).

  • The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).

  • A detector records the abundance of each ion.

Visualization of Analytical Workflow

Spectroscopic_Analysis_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Structure Elucidation synthesis Synthesis of 2,4,5-tribromo- 1-methyl-imidazole purification Purification synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms nmr_data Chemical Shifts & Coupling Constants nmr->nmr_data ir_data Vibrational Frequencies ir->ir_data ms_data Molecular Ion Peak & Fragmentation Pattern ms->ms_data structure Confirmation of 2,4,5-tribromo-1-methyl-imidazole nmr_data->structure ir_data->structure ms_data->structure

Caption: Workflow for the spectroscopic analysis of 2,4,5-tribromo-1-methyl-imidazole.

References

Safety Operating Guide

Safe Disposal of 2,4,5-Tribromo-1-methyl-1H-imidazole: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of 2,4,5-Tribromo-1-methyl-1H-imidazole, a halogenated heterocyclic compound. Adherence to these guidelines is essential to mitigate risks and ensure compliance with safety regulations.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound. While a specific SDS for this compound was not found, information from analogous compounds like 2,4,5-Tribromoimidazole suggests that it should be handled as a toxic and corrosive substance.[1]

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound. This includes:

  • Eye Protection: Chemical safety goggles or a face shield.[2][3][4]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile gloves).[2][4] Gloves should be inspected for integrity before use and disposed of properly after handling the chemical.[2][4]

  • Body Protection: A lab coat, buttoned to its full length, and full-length pants.[4]

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood.[2][4][5] If ventilation is inadequate or in the case of a spill, a respirator may be necessary.[6]

Spill Management

In the event of a spill, the following steps should be taken:

  • Evacuate and Ventilate: Immediately evacuate non-essential personnel from the area and ensure adequate ventilation.[2][6]

  • Containment: Prevent the spill from spreading and from entering drains or waterways.[2][3][7]

  • Cleanup: For solid spills, carefully sweep or shovel the material into a suitable, labeled container for disposal.[1][2] Avoid generating dust.[2][3][4][6] For liquid spills, use an inert absorbent material to soak up the chemical.[5]

  • Decontamination: Clean the spill area thoroughly.

  • Waste Disposal: All contaminated materials, including absorbent pads and PPE, must be collected in a sealed, airtight, and compatible waste container for disposal as hazardous waste.[5][6]

Disposal Procedure

The disposal of this compound must be conducted in accordance with local, state, and federal regulations. As a halogenated organic compound, it is considered hazardous waste.

Waste Collection:

  • Collect waste this compound in its pure form or in solutions in a designated, sealable, and clearly labeled hazardous waste container.[6]

  • The container must be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[1][4][6]

Disposal Pathway:

  • Do not dispose of this chemical down the drain or in regular trash.[2][7] Discharge into the environment must be avoided.[2]

  • Arrange for the collection of the hazardous waste by a licensed professional waste disposal service.

  • Complete all necessary waste disposal forms as required by your institution and the disposal company.[6]

Summary of Disposal and Safety Information

ParameterGuidelineSource
Personal Protective Equipment Safety goggles, chemical-resistant gloves, lab coat[2][3][4]
Handling Area Well-ventilated area, preferably a chemical fume hood[2][4][5]
Spill Cleanup Sweep up solid, use inert absorbent for liquid. Collect in a sealed container.[1][2][5]
Waste Container Sealable, airtight, compatible, and clearly labeled hazardous waste container[5][6]
Storage of Waste Cool, dry, well-ventilated area away from incompatible materials[4][6]
Final Disposal Licensed professional waste disposal service[7]
Prohibited Disposal Methods Do not pour down the drain or discard in regular trash[2][7]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Disposal Workflow for this compound cluster_preparation Preparation cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal A Wear Appropriate PPE (Goggles, Gloves, Lab Coat) C Collect Waste in a Designated, Labeled Container A->C B Work in a Ventilated Area (Chemical Fume Hood) B->C D Segregate from Incompatible Materials C->D E Store in a Cool, Dry, Well-Ventilated Area D->E F Arrange for Professional Waste Disposal E->F

Caption: Logical flow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for 2,4,5-Tribromo-1-methyl-1H-imidazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2,4,5-Tribromo-1-methyl-1H-imidazole in a laboratory setting. The information is targeted towards researchers, scientists, and professionals in drug development to ensure safe handling and mitigate potential hazards.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a halogenated organic compound that should be handled with caution. While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not widely available, data from structurally similar compounds like 1-methylimidazole and other brominated imidazoles suggest that it may be corrosive and harmful if swallowed, in contact with skin, or inhaled.[1][2][3] Therefore, a stringent PPE policy is mandatory.

Recommended Personal Protective Equipment:

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles with side shields or a full-face shield.[1][4]Protects against splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber). Gloves must be inspected before use and disposed of properly after handling.[2][3]Prevents skin contact and absorption.
Body Protection A fully buttoned laboratory coat.[4] For larger quantities or risk of splashing, a chemical-resistant apron or full suit is recommended.[1]Protects against skin exposure from spills and splashes.
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood.[4][5] If ventilation is inadequate or for spill cleanup, a NIOSH/MSHA approved respirator with appropriate cartridges should be used.[1][5]Minimizes inhalation of dust or vapors.

Operational Plan: Step-by-Step Handling Procedure

1. Preparation and Engineering Controls:

  • Ensure that a calibrated chemical fume hood is operational.[5]

  • Verify that an eyewash station and safety shower are readily accessible and have been recently tested.[1][5]

  • Prepare all necessary equipment and reagents before handling the compound.

  • Designate a specific area within the fume hood for the handling of this compound to contain any potential spills.

2. Handling the Compound:

  • Don all required PPE as specified in the table above.

  • Carefully open the container within the chemical fume hood to avoid generating dust.

  • Weigh and dispense the required amount of the compound using appropriate tools (e.g., spatula, weighing paper). Avoid creating dust.

  • If creating a solution, slowly add the compound to the solvent to prevent splashing.

  • Keep the container tightly sealed when not in use.[2]

3. In Case of Exposure:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][6]

  • Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1][6]

  • Inhalation: Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][6]

Disposal Plan

1. Waste Segregation and Collection:

  • This compound and any materials contaminated with it (e.g., gloves, weighing paper, pipette tips) must be treated as hazardous waste.

  • This waste should be segregated as "Halogenated Organic Waste."[4] Do not mix with non-halogenated waste streams.

  • Collect waste in a designated, properly labeled, and chemically compatible container with a secure lid.[7]

2. Storage of Waste:

  • Store the hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[7][8]

  • The storage area should be clearly marked as a hazardous waste accumulation area.

3. Final Disposal:

  • Dispose of the hazardous waste in accordance with all federal, state, and local environmental regulations.[1]

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal by a licensed hazardous waste disposal company.

Experimental Workflow for Safe Handling

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Waste Disposal cluster_emergency Emergency Procedures prep1 Verify Fume Hood, Eyewash, and Safety Shower Functionality prep2 Don Appropriate PPE: - Safety Goggles - Lab Coat - Chemical-Resistant Gloves prep1->prep2 handle1 Work Within a Chemical Fume Hood prep2->handle1 handle2 Carefully Dispense Compound handle1->handle2 emergency1 In Case of Exposure (Skin, Eyes, Inhalation, Ingestion) handle1->emergency1 handle3 Keep Container Sealed When Not in Use handle2->handle3 dispose1 Segregate as Halogenated Organic Waste handle3->dispose1 dispose2 Collect in a Labeled, Compatible Container dispose1->dispose2 dispose3 Store in a Designated Safe Area dispose2->dispose3 dispose4 Arrange for Professional Disposal via EHS dispose3->dispose4 emergency2 Follow First-Aid Protocols emergency1->emergency2 emergency3 Seek Immediate Medical Attention emergency2->emergency3

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.